molecular formula C8H13BrN2O B1451227 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide CAS No. 1185301-15-8

2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide

Cat. No.: B1451227
CAS No.: 1185301-15-8
M. Wt: 233.11 g/mol
InChI Key: IRKVLZIPUXRQAN-UHFFFAOYSA-N
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Description

2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide is a useful research compound. Its molecular formula is C8H13BrN2O and its molecular weight is 233.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[methyl(pyridin-2-yl)amino]ethanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.BrH/c1-10(6-7-11)8-4-2-3-5-9-8;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKVLZIPUXRQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC=N1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-15-8
Record name Ethanol, 2-(methyl-2-pyridinylamino)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Methyl-pyridin-2-yl-amino)-ethanol Hydrobromide: Synthesis, Application, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical overview of 2-(Methyl-pyridin-2-yl-amino)-ethanol hydrobromide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on its chemical properties, manufacturing processes, and analytical methodologies, providing a foundation for its effective application and further research.

Core Compound Identification and Properties

2-(Methyl-pyridin-2-yl-amino)-ethanol and its hydrobromide salt are pivotal precursors in the synthesis of various pharmaceutical agents. Understanding their fundamental chemical and physical properties is crucial for their handling, reaction optimization, and quality control.

The hydrobromide salt, with the CAS Number 1185301-15-8 , is often preferred in synthetic protocols for its crystalline nature and stability.[1] The free base form is also well-documented.

Table 1: Physicochemical Properties
PropertyThis compound2-(Methyl-pyridin-2-yl-amino)-ethanol (Free Base)
CAS Number 1185301-15-8[1]122321-04-4[2][3]
IUPAC Name 2-[methyl(pyridin-2-yl)amino]ethanol;hydrobromide[1]2-[methyl(pyridin-2-yl)amino]ethanol[2]
Molecular Formula C₈H₁₃BrN₂OC₈H₁₂N₂O[2][3]
Molecular Weight 233.11 g/mol 152.19 g/mol [2]
Physical Form Not specified (typically solid)Liquid[3]
Solubility Soluble in Methanol, Ethanol; slightly soluble in water.[1]Enhanced solubility in polar solvents due to N-methyl group.[3]
Melting Point Not reported[1]Not specified
Stability Stable under anhydrous conditions.[1]May be sensitive to light and moisture.[4]
Storage Sealed in dry, room temperature conditions.Sealed in dry, room temperature conditions.

Synthesis and Manufacturing Pathways

The synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol is a critical step in the production of several active pharmaceutical ingredients (APIs). The methodologies employed aim for high yield, purity, and operational safety.

Established Synthetic Routes

One prominent method for synthesizing the parent compound involves the reaction between 2-chloropyridine and 2-(methylamino)ethanol.[5] This nucleophilic aromatic substitution reaction is foundational. Another described method is the reductive amination of 2-pyridinecarboxaldehyde derivatives with methylamine and ethanolamine, followed by salt formation with hydrobromic acid to yield the target hydrobromide.[1]

A general synthetic workflow can be visualized as follows:

G cluster_0 Route A: Nucleophilic Aromatic Substitution cluster_1 Route B: Reductive Amination cluster_2 Salt Formation 2-chloropyridine 2-chloropyridine Reaction_A Reaction 2-chloropyridine->Reaction_A 2-(methylamino)ethanol 2-(methylamino)ethanol 2-(methylamino)ethanol->Reaction_A Product_A 2-[methyl(pyridin-2-yl)amino]ethanol Reaction_A->Product_A 2-pyridinecarboxaldehyde 2-pyridinecarboxaldehyde Schiff_Base_Formation Schiff Base Formation 2-pyridinecarboxaldehyde->Schiff_Base_Formation methylamine methylamine methylamine->Schiff_Base_Formation Imine_Intermediate Imine Intermediate Schiff_Base_Formation->Imine_Intermediate Reduction Reduction (e.g., NaBH₃CN) Imine_Intermediate->Reduction Product_B 2-[methyl(pyridin-2-yl)amino]ethanol Reduction->Product_B Free_Base 2-[methyl(pyridin-2-yl)amino]ethanol Salt_Reaction Acid-Base Reaction Free_Base->Salt_Reaction HBr Hydrobromic Acid HBr->Salt_Reaction Final_Product 2-(Methyl-pyridin-2-yl-amino)-ethanol hydrobromide Salt_Reaction->Final_Product G Intermediate 2-(Methyl-pyridin-2-yl-amino)-ethanol Reaction Etherification Intermediate->Reaction Reagent Partner Molecule (e.g., for Williamson Ether Synthesis) Reagent->Reaction API Active Pharmaceutical Ingredient (e.g., Rosiglitazone) Reaction->API

Role as a key synthetic intermediate.

Analytical Characterization and Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is paramount. While specific monographs for this compound are not publicly detailed, standard analytical techniques are applicable for its quality control.

Table 2: Potential Analytical Methodologies
TechniquePurposeKey Parameters
HPLC-MS/MS Purity assessment, impurity profiling, and quantification. [6]Reverse-phase column, gradient elution, multiple reaction monitoring (MRM) for high sensitivity and selectivity. [6]
NMR Spectroscopy Structural elucidation and confirmation of identity.¹H and ¹³C NMR to confirm the chemical structure and absence of structural isomers.
FTIR Spectroscopy Identification of functional groups.Characteristic peaks for O-H, N-H, C-N, and aromatic C=C bonds.
Melting Point Analysis Preliminary purity assessment for the solid hydrobromide salt.A sharp melting point range indicates high purity.

A typical analytical workflow would involve initial identification via spectroscopy, followed by purity determination and impurity quantification using a validated chromatographic method.

G Sample Intermediate Sample ID_Test Identity Confirmation (NMR, FTIR) Sample->ID_Test Purity_Test Purity & Impurity Analysis (HPLC-MS/MS) ID_Test->Purity_Test Spec_Check Specification Check Purity_Test->Spec_Check Release Batch Release Spec_Check->Release Pass Fail Investigation Spec_Check->Fail Fail

Conceptual workflow for analytical quality control.

Safety, Handling, and Toxicological Profile

While a specific, comprehensive safety data sheet for the hydrobromide salt is not widely available, data from the free base and structurally related ethanolamines provide guidance for safe handling. The free base, 2-(Methyl(pyridin-2-yl)amino)ethanol, is classified as a hazardous substance. General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in well-ventilated areas. Avoid breathing mists or vapors.

  • Storage: Store in a dry, well-sealed container at room temperature. Compounds containing the ethanolamine moiety can be corrosive to skin and eyes and may cause irritation to the respiratory tract. [7]Some related compounds are also suspected of having reproductive toxicity. Therefore, handling this intermediate with care according to standard laboratory safety protocols is essential.

Conclusion

This compound is more than a simple chemical; it is a critical building block in the synthesis of life-saving medications. Its well-defined synthesis, particularly with modern flow chemistry techniques, and its versatile reactivity make it a compound of continuing interest in pharmaceutical development. A thorough understanding of its properties, synthesis, and analytical control is fundamental for any researcher or organization working within the pharmaceutical sciences.

References

  • Yang, A., et al. (2021). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Chemical Engineering & Technology. [Link]

  • Palma, M. S. A., & Silva, R. R. O. (2020). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of (i) 2-[N-Methyl-N-(4-pyridyl)amino]ethanol. [Link]

  • PubChem. (n.d.). 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(methylamino)- (CAS 109-83-1). [Link]

  • NIST. (n.d.). Ethanol, 2-(methylamino)-. NIST Chemistry WebBook. [Link]

  • Australian Government Department of Health. (2016). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. [Link]

  • ResearchGate. (n.d.). Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of.... [Link]

  • International Labour Organization. (n.d.). ICSC 0152 - ETHANOLAMINE. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. [Link]

  • Google Patents. (2001). Advanced drug development and manufacturing.

Sources

A Comprehensive Technical Guide to 2-(Methyl-pyridin-2-yl-amino)-ethanol and its Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 2-(Methyl-pyridin-2-yl-amino)-ethanol and its corresponding hydrobromide salt, a compound of significant interest to researchers in pharmaceutical development and synthetic chemistry. The document delineates the critical distinction between the free base (CAS 122321-04-4) and its hydrobromide salt (CAS 1185301-15-8), offering a comprehensive list of synonyms for the parent compound. Furthermore, this guide details its physicochemical properties, outlines validated synthesis protocols, and explores its primary applications, particularly as a key intermediate in the synthesis of therapeutic agents like rosiglitazone. Safety, handling, and storage protocols are also provided to ensure safe and effective laboratory use.

Introduction and Core Compound Identification

2-(Methyl-pyridin-2-yl-amino)-ethanol is an organic compound featuring a pyridine ring, a tertiary amine, and a primary alcohol functional group.[1] This unique combination of functionalities makes it a versatile building block in organic synthesis and a valuable ligand in coordination chemistry.[1] Its molecular structure allows for hydrogen bonding and potential interactions with biological systems, driving its use in pharmaceutical research.[1]

For practical applications, particularly in drug development, this compound is often converted into a salt form, such as the hydrobromide salt, to enhance stability, and solubility. This guide will address both the free base and its hydrobromide salt, clarifying the nomenclature and properties of each.

  • Free Base: 2-(Methyl-pyridin-2-yl-amino)-ethanol

  • Hydrobromide Salt: 2-(Methyl-pyridin-2-yl-amino)-ethanol hydrobromide

Nomenclature, Synonyms, and Chemical Identifiers

Precise identification is critical in scientific research. The free base of the target compound is known by numerous synonyms across chemical literature and commercial databases. The following tables provide a consolidated list of these identifiers.

Table 1: Chemical Identifiers
IdentifierFree BaseHydrobromide Salt
Primary Name 2-(Methyl(pyridin-2-yl)amino)ethanolThis compound
CAS Number 122321-04-4[1][2]1185301-15-8[3]
Molecular Formula C₈H₁₂N₂O[1]C₈H₁₂N₂O·HBr[4]
Molecular Weight ~152.19 g/mol [5]233.11 g/mol [3][4]
InChI Key MWGKOPUDDQZERY-UHFFFAOYSA-N[1]IRKVLZIPUXRQAN-UHFFFAOYSA-N[3]
Table 2: Synonyms of the Free Base (CAS 122321-04-4)
Synonym
2-(Methyl-2-pyridinylamino)ethanol[1]
2-(Methyl-2-pyridylamino)ethanol[1]
2-[methyl(2-pyridinyl)amino]ethanol[2]
2-[N-Methyl-N-(2-pyridyl)amino]ethanol[1]
2-[N-(2-Hydroxyethyl)-N-methylamino]pyridine[1]
2-[Methyl(pyridin-2-yl)amino]ethan-1-ol[1]
Ethanol, 2-(methyl-2-pyridinylamino)-[1]

Physicochemical and Safety Properties

Understanding the properties and safety profile of a compound is a prerequisite for any experimental work.

Table 3: Physicochemical Properties of the Free Base
PropertyValueSource
Physical Form Colorless to pale yellow liquid[1][2]
Purity Typically ≥97%[2]
Storage Temperature Room temperature, sealed in dry conditions[2]
Boiling Point 170-180 °C @ <0.5 Torr[6]
Table 4: GHS Safety Information for the Free Base
CategoryInformationSource
Pictogram GHS06 (Toxic)[2]
Signal Word Danger[2]
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261, P301+P310, P305+P351+P338[2]

Synthesis and Preparation Protocols

The synthesis of 2-(Methyl-pyridin-2-yl-amino)-ethanol and its subsequent conversion to the hydrobromide salt are foundational procedures for its application in research.

Synthesis of the Free Base: Nucleophilic Aromatic Substitution

The primary route for synthesizing the free base is via a nucleophilic aromatic substitution (SNAr) reaction. This method is preferred for its efficiency and directness.

Expertise & Causality: The choice of a 2-halopyridine (e.g., 2-chloropyridine) is strategic; the halogen at the 2-position is an excellent leaving group, activated by the electron-withdrawing effect of the ring nitrogen. A polar aprotic solvent like DMF or THF is used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without interfering with the nucleophile.

G cluster_reactants Reactants cluster_conditions Conditions r1 2-Chloropyridine prod 2-(Methyl(pyridin-2-yl)amino)ethanol r1->prod + r2 2-(Methylamino)ethanol r2->prod base Base (e.g., NaH, K₂CO₃) base->prod solvent Solvent (e.g., DMF, THF) solvent->prod

Caption: Synthesis of the free base via nucleophilic substitution.

Step-by-Step Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suitable polar aprotic solvent such as Dimethylformamide (DMF).

  • Base Addition: Add a base (e.g., sodium hydride or potassium carbonate) to the solvent.

  • Nucleophile Addition: Slowly add 2-(methylamino)ethanol to the suspension at room temperature.

  • Substrate Addition: Once the initial reaction subsides, add 2-chloropyridine dropwise.

  • Reaction: Heat the mixture to a temperature between 80-120°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography or distillation.[3]

Preparation of the Hydrobromide Salt

The hydrobromide salt is prepared through a standard acid-base reaction.

Expertise & Causality: Converting the free base, which is often an oil or low-melting solid, into a salt form typically yields a more stable, crystalline solid. This enhances its shelf-life and makes it easier to handle, weigh, and formulate. Hydrobromic acid is a strong acid that ensures complete protonation of the basic nitrogen atoms in the molecule.

G start Free Base in Anhydrous Solvent (e.g., Ethanol, Ether) add_hbr Add Hydrobromic Acid (HBr, 48% aq. or in Acetic Acid) start->add_hbr precipitate Stir and Allow Precipitation add_hbr->precipitate isolate Isolate Solid via Filtration precipitate->isolate end Dry to Yield Hydrobromide Salt isolate->end

Caption: Workflow for the preparation of the hydrobromide salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified free base, 2-(Methyl-pyridin-2-yl-amino)-ethanol, in a suitable anhydrous solvent like ethanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath and add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous solution) dropwise with constant stirring.

  • Precipitation: A precipitate of the hydrobromide salt should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material.

  • Drying: Dry the resulting white or off-white solid under vacuum to yield the final this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a sophisticated intermediate in the synthesis of pharmaceuticals.

  • Pharmaceutical Intermediate: It is a documented first intermediate in the synthesis of Rosiglitazone, a member of the thiazolidinedione class of antidiabetic drugs.[7] The structural backbone provided by this molecule is crucial for the final drug's activity.

  • Ligand in Coordination Chemistry: The presence of both nitrogen and oxygen atoms allows it to act as a bidentate ligand, forming stable complexes with various metal ions. These complexes can be explored for catalytic or material science applications.[1]

  • Enzyme Inhibition Studies: The free base has been investigated for its potential as an inhibitor of protein kinase C-alpha (PKC-alpha), suggesting its utility as a scaffold for developing more potent and selective inhibitors.[1]

Conclusion

2-(Methyl-pyridin-2-yl-amino)-ethanol and its hydrobromide salt are valuable chemical entities for the research and development community. A clear understanding of their respective identities, properties, and synonyms is essential for accurate scientific communication and experimental design. The synthesis protocols provided herein are based on established chemical principles, offering a reliable pathway for obtaining these compounds. Their significance as a key building block in the synthesis of drugs like rosiglitazone underscores their importance in medicinal chemistry and drug discovery.

References

  • Benchchem. This compound | 1185301-15-8.
  • PubChem. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol.
  • CymitQuimica. CAS 122321-04-4: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol.
  • Sigma-Aldrich. 2-(Methyl(pyridin-2-yl)amino)ethanol | 122321-04-4.
  • Santa Cruz Biotechnology. This compound.
  • Santa Cruz Biotechnology. This compound (French).
  • Chem-Impex. 2-Amino-1-pyridin-2-yl-ethanol.
  • BuyersGuideChem. 2-[N-Methyl-N-(2-pyridyl)amino]ethanol | C8H12N2O.
  • Cheméo. Chemical Properties of Ethanol, 2-(methylamino)- (CAS 109-83-1).
  • CAS Common Chemistry. 2-[(2-Pyridinylmethyl)amino]ethanol.
  • ResearchGate. Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of...
  • Merck Millipore. 2-(Methylamino)ethanol CAS 109-83-1 | 805802.

Sources

Methodological & Application

Reagents for coupling 2-(Methyl-pyridin-2-yl-amino)-ethanol to fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Ether Coupling of 2-(Methyl-pyridin-2-yl-amino)-ethanol via


 

Executive Summary

This technical guide details the synthetic methodology for coupling 2-(N-methyl-N-(2-pyridyl)amino)ethanol (Nucleophile) with 4-fluoronitrobenzene (Electrophile).[1] This transformation is a classic Nucleophilic Aromatic Substitution (


), forming a diaryl ether linkage.

This specific scaffold is chemically significant as the nitro-analogue to the key intermediate used in the synthesis of Rosiglitazone (Avandia), a PPAR-


 agonist for Type 2 diabetes. While the pharmaceutical route typically couples to 4-fluorobenzaldehyde, the coupling to fluoronitrobenzene proceeds with faster kinetics due to the superior electron-withdrawing capability of the nitro group (

= 0.78) compared to the aldehyde (

= 0.42).

Mechanistic Principles

The reaction proceeds via an addition-elimination mechanism (


).[2][3][4] Success depends on the efficient generation of the alkoxide nucleophile and the stabilization of the anionic intermediate.
Reaction Pathway:
  • Activation: A base deprotonates the alcohol hydroxyl group, generating a potent alkoxide nucleophile.

  • Addition (Rate Determining Step): The alkoxide attacks the ipso-carbon of the fluoronitrobenzene (FNB). The strong electron-withdrawing nitro group stabilizes the resulting negative charge, forming a resonance-stabilized Meisenheimer Complex .[5]

  • Elimination: The complex collapses, re-aromatizing the ring and ejecting the fluoride ion (a good leaving group in

    
     due to the high strength of the C-F bond being offset by the high electronegativity of F, which stabilizes the transition state).
    

SNAr_Mechanism Alcohol 2-(Methyl-pyridin-2-yl-amino)-ethanol Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Alkoxide->Meisenheimer Nucleophilic Attack FNB 4-Fluoronitrobenzene FNB->Meisenheimer Product Ether Product + Fluoride Salt Meisenheimer->Product Elimination (-F⁻)

Figure 1: Mechanistic pathway of the


 ether formation.

Reagent Selection Guide

Selection of the base and solvent system is critical to balance reaction rate against impurity formation (e.g., hydrolysis of the fluoride).

ComponentRecommendationRationale
Base (Primary) Sodium Hydride (NaH) (60% in oil)Gold Standard. Irreversible deprotonation ensures high concentration of the active alkoxide. Fast kinetics. Requires anhydrous conditions.[6]
Base (Secondary) Potassium Carbonate (

)
Milder Alternative. Useful if the substrate contains base-sensitive groups. Slower reaction; requires elevated temperatures (80-100°C).
Solvent DMF (N,N-Dimethylformamide)Excellent solubility for polar intermediates; promotes

by solvating cations (

), leaving the alkoxide "naked" and reactive.
Alternative Solvent DMSO (Dimethyl sulfoxide)Higher dielectric constant than DMF, potentially faster rates, but harder to remove during workup.
Stoichiometry 1.1 eq Alcohol : 1.0 eq FNBSlight excess of the alcohol ensures complete consumption of the toxic fluoronitrobenzene.

Experimental Protocols

Protocol A: High-Yield Synthesis (NaH/DMF)

Best for: Small to mid-scale synthesis requiring maximum conversion.

Safety Warning: Sodium Hydride reacts violently with water to release flammable hydrogen gas. Ensure all glassware is flame-dried and under inert atmosphere (


 or Ar).

Reagents:

  • 2-(N-methyl-N-(2-pyridyl)amino)ethanol (1.0 equiv)

  • 4-Fluoronitrobenzene (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous DMF (0.5 M concentration relative to limiting reagent)

Step-by-Step Procedure:

  • Apparatus Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.[6]

  • Alkoxide Formation:

    • Charge NaH (1.2 equiv) into the flask.

    • Wash NaH with anhydrous hexane (2x) to remove mineral oil if downstream purification is sensitive (optional).

    • Add anhydrous DMF. Cool the suspension to 0°C in an ice bath.

    • Dissolve the amino-ethanol (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension.

    • Observation: Vigorous bubbling (

      
       evolution). Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. The solution should turn clear/yellowish.
      
  • Coupling:

    • Dissolve 4-fluoronitrobenzene (1.0 equiv) in DMF.

    • Add the FNB solution dropwise to the alkoxide mixture at RT.

    • Note: The reaction is exothermic.[6] Monitor temperature; do not exceed 40°C during addition.

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[6][7] The starting alcohol is polar; the product is less polar.

  • Workup:

    • Cool to RT. Carefully quench with ice-water (excess).

    • Extract with Ethyl Acetate (3x).[8]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Protocol B: Process-Scale "Green" Method (Phase Transfer)

Best for: Large scale where


 gas generation is a safety hazard.

Reagents:

  • Toluene (Solvent)[1]

  • 50% Aqueous KOH (Base)

  • Tetrabutylammonium Bromide (TBAB) (5 mol% catalyst)

Procedure:

  • Dissolve the amino-ethanol and 4-fluoronitrobenzene in Toluene.

  • Add TBAB catalyst.

  • Add 50% KOH solution.

  • Stir vigorously (high shear mixing required) at 90°C for 6-12 hours.

  • Separate phases; wash organic layer with water. Concentrate to obtain crude.

Troubleshooting & Critical Parameters

Troubleshooting Problem Low Yield / Incomplete Reaction Check1 Is the Alcohol dry? Problem->Check1 Check2 Is the Base active? Problem->Check2 Check3 Temperature Control Problem->Check3 Sol1 Dry Alcohol by azeotropic distillation with Toluene before use. Check1->Sol1 Sol2 Old NaH absorbs moisture. Use fresh bottle or titrate. Check2->Sol2 Sol3 Increase Temp to 80°C. Nitro group activation requires heat if steric hindrance is present. Check3->Sol3

Figure 2: Decision tree for troubleshooting common synthetic issues.

Key Analytical Markers (NMR):

  • Starting Material: Triplet at

    
     ~3.8 ppm (
    
    
    
    -OH).
  • Product: Triplet shifts downfield to

    
     ~4.2-4.4 ppm (
    
    
    
    -O-Ar) due to the deshielding effect of the aromatic ring.

References

  • Cantello, B. C., et al. (1994).[9] "[[omega-(Heterocyclylamino)alkoxy]benzyl]-2,4-thiazolidinediones as potent antihyperglycemic agents." Journal of Medicinal Chemistry, 37(23), 3977–3985.[9] Link

    • Seminal paper describing the NaH/DMF coupling conditions for the Rosiglitazone class.
  • Li, X., et al. (2003).[10] "Polymer-assisted solution phase synthesis of the antihyperglycemic agent Rosiglitazone (Avandia)." Organic & Biomolecular Chemistry, 1, 4392-4395.[10] Link

    • Describes alternative purification and coupling str
  • Sorbera, L.A., et al. (2000). "Rosiglitazone Maleate." Drugs of the Future, 24(7). Link

    • Review of synthetic p
  • SmithKline Beecham PLC. (1989). "European Patent EP0306228B1: Thiazolidinedione derivatives." Link

    • Original patent detailing the specific coupling of 2-(N-methyl-N-(2-pyridyl)amino)ethanol.[1]

Sources

Application Note: Process Chemistry & Protocol for Rosiglitazone Maleate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From Intermediate: 2-(N-methyl-N-(2-pyridyl)amino)ethanol

Executive Summary

This application note details the synthetic route for Rosiglitazone Maleate starting from the commercially available or pre-synthesized intermediate 2-(N-methyl-N-(2-pyridyl)amino)ethanol (hereafter referred to as Intermediate A ).

Unlike generic textbook descriptions, this protocol focuses on process optimization , specifically addressing the "sticking points" of the synthesis: the chemoselectivity of the ether coupling, the purification of the benzaldehyde intermediate via bisulfite adducts, and the polymorph control during maleate salt formation.

Core Reaction Pathway

The synthesis follows a convergent SNAr Coupling


 Knoevenagel Condensation 

Reduction

Salt Formation
pathway.

RosiglitazonePathway IntA Aminoethanol Intermediate (A) Aldehyde Ether Intermediate (B) IntA->Aldehyde Step 1: S_NAr KOtBu, DMF Fluor 4-Fluorobenzaldehyde Fluor->Aldehyde Benzylidene Benzylidene Intermediate (C) Aldehyde->Benzylidene Step 2: Knoevenagel Piperidine, Toluene TZD 2,4-Thiazolidinedione TZD->Benzylidene RosiBase Rosiglitazone Free Base Benzylidene->RosiBase Step 3: Reduction H2, Pd/C or Mg/MeOH Final Rosiglitazone Maleate RosiBase->Final Step 4: Salt Formation Acetone, Reflux Maleic Maleic Acid Maleic->Final

Figure 1: Synthetic workflow from Aminoethanol Intermediate to Rosiglitazone Maleate.[1][2][3][4][5][6]

Critical Material Attributes (CMA)

Before initiating the protocol, ensure the starting material meets the following specifications to prevent downstream impurity propagation (specifically "Impurity A" and pyridine-related dimers).

MaterialChemical NameCASPurity Req.Critical Impurity Limit
Intermediate A 2-(N-methyl-N-(2-pyridyl)amino)ethanol122321-04-4>98.0% (GC)<0.5% 2-Chloropyridine
Reagent 1 4-Fluorobenzaldehyde459-57-4>99.0%<0.1% Benzoic acid derivs
Reagent 2 2,4-Thiazolidinedione2295-31-0>99.0%<0.2% Chloro-acetic acid

Experimental Protocols

Module 1: The Ether Coupling (SNAr)

Objective: Synthesis of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde. Challenge: The classic NaH/DMF method is hazardous on scale and prone to "runaway" exotherms. Optimized Solution: Use Potassium tert-butoxide (KOtBu) in DMF. This offers a more controlled deprotonation and higher yields (88% vs 48% with NaH) [1].

Protocol
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and temperature probe.

  • Solvation: Charge DMF (500 mL) and Intermediate A (100 g, 0.65 mol) . Stir at 25°C.

  • Reagent Addition: Add 4-Fluorobenzaldehyde (100 g, 0.80 mol) . Stir for 10 minutes.

  • Base Addition: Add KOtBu (80 g, 0.71 mol) portion-wise over 30 minutes. Caution: Exothermic. Maintain internal temperature <35°C using an ice bath if necessary.

  • Reaction: Stir at room temperature (25–30°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[7][8][9][10]

  • Quench: Cool to 5–10°C. Slowly add Water (1.5 L) . The product will precipitate as an oil or low-melting solid.

  • Extraction: Extract with Ethyl Acetate (3 x 500 mL) . Wash combined organics with brine, dry over Na2SO4, and concentrate.

Expert Insight: The Bisulfite Purification Trick

The resulting oil is often impure (approx. 85%). To achieve pharma-grade purity (>98%) without chromatography:

  • Dissolve the crude oil in Ethanol.

  • Add saturated aqueous Sodium Metabisulfite (Na2S2O5) .

  • The aldehyde forms a solid bisulfite adduct precipitate. Filter and wash with ethanol.

  • Regenerate the pure aldehyde by treating the solid with 10% Na2CO3 solution and extracting into Ethyl Acetate [2].

Module 2: Thiazolidinedione Ring Assembly (Knoevenagel)

Objective: Synthesis of 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione.[1][2][3][4][5][10][11] Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Protocol
  • Setup: 2L flask equipped with a Dean-Stark trap and reflux condenser.

  • Charge:

    • Purified Aldehyde from Module 1 (100 g, 0.39 mol).

    • 2,4-Thiazolidinedione (45.6 g, 0.39 mol) .

    • Toluene (1.0 L) .

  • Catalyst: Add Piperidine (3.0 mL) and Glacial Acetic Acid (3.0 mL) .

  • Reflux: Heat to reflux (110°C). Water will collect in the Dean-Stark trap. Continue until water evolution ceases (approx. 5–8 hours).

  • Isolation: Cool slowly to room temperature. The yellow "benzylidene" intermediate will crystallize out.

  • Filtration: Filter the yellow solid. Wash with cold Toluene and then Ethanol.

  • Yield: Expected yield ~85–90%.

Module 3: Chemoselective Reduction

Objective: Reduction of the exocyclic double bond without reducing the pyridine ring or the carbonyls. Method Choice:

  • Industrial Standard: H2 / Pd-C (High pressure, cleanest profile).

  • Lab Alternative: Mg / Methanol (Dissolving metal reduction, requires no pressure vessel) [3].

Protocol (Method A: H2 / Pd-C)
  • Vessel: Stainless steel autoclave or Parr shaker.

  • Charge: Benzylidene intermediate (50 g) in 1,4-Dioxane (500 mL) or Acetic Acid .

  • Catalyst: Add 10% Pd/C (5 g, 50% wet) .

  • Hydrogenation: Pressurize to 50 psi (3.4 bar) H2. Heat to 60°C .

  • Monitor: Reaction is usually complete in 6–12 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate to obtain Rosiglitazone Free Base .

Module 4: Maleate Salt Formation

Objective: Formation of Rosiglitazone Maleate (1:1 salt). Critical Control: Temperature control is vital to prevent the formation of Succinic Acid impurities (via maleic acid reduction/disproportionation) and to ensure the correct polymorph.

Protocol
  • Dissolution: Dissolve Rosiglitazone Free Base (40 g) in Acetone (400 mL) . Heat to 50–55°C to ensure complete dissolution.

  • Acid Addition: In a separate beaker, dissolve Maleic Acid (13.0 g, 1.05 eq) in Acetone (100 mL) warm.

  • Precipitation: Add the Maleic Acid solution to the Rosiglitazone solution at 50°C.

  • Crystallization: Stir at 50°C for 15 minutes, then cool slowly (10°C/hour) to 0–5°C. Rapid cooling yields amorphous material which is hygroscopic.

  • Filtration: Filter the white solid. Wash with cold Acetone.

  • Drying: Dry at 45°C under vacuum. Do not exceed 50°C during drying to prevent desolvation/degradation.

Target Yield: 90–95% from free base. Melting Point: 120–122°C [1].

Analytical Controls & Troubleshooting

Mechanism of Impurity Formation

Understanding the "Why" behind the protocols:

Impurities cluster_prevention Prevention Strategies Maleate Maleic Acid Succinic Impurity: Succinic Acid (Spec: <0.1%) Maleate->Succinic Disproportionation (High Temp/Moisture) Rosi Rosiglitazone NOxide Impurity: N-Oxide (Related Compound A) Rosi->NOxide Oxidation (Air exposure in solution) Prev1 Use Acetone (Aprotic) Avoid Methanol for salt step Succinic->Prev1 Prev2 Limit heating time <60°C NOxide->Prev2

Figure 2: Common impurity pathways and mitigation strategies.

HPLC System Suitability (USP Standard)
  • Column: L1 packing (C18), 4.6 mm x 25 cm, 5 µm.

  • Mobile Phase: Acetonitrile : Buffer (pH 3.0 Phosphate) [50:50].

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV 245 nm.[12]

  • Acceptance Criteria:

    • Rosiglitazone Purity: 98.0% – 102.0%.[13]

    • Individual Impurities: NMT 0.1%.

References

  • Vyas, S.K. et al. (2003). Process for the preparation of rosiglitazone maleate.[9][13][14][15] US Patent 6,515,132. Link

  • Gaikwad, N.J. et al. (2009). Synthesis of antidiabetic rosiglitazone derivatives.[6] US Patent 7,598,387. Link

  • Cantello, B.C.C. et al. (1994). [[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione (BRL 49653): a new potent and selective antihyperglycemic agent. Journal of Medicinal Chemistry, 37(23), 3977-3985. Link

  • United States Pharmacopeia (USP). Rosiglitazone Maleate Monograph. USP-NF.[2][13] Link

  • Lohray, B.B. et al. (1998). Novel Euglycemic and Hypolipidemic Agents. Journal of Medicinal Chemistry, 41(10), 1619–1630. Link

Sources

Application Note: Strategic Conversion of Free Base Amines to Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The conversion of a free base amine to its hydrobromide (HBr) salt is a critical unit operation in drug development, often utilized to modify solubility, bioavailability, or crystallinity. While hydrochloride (HCl) salts are the most common, HBr salts are frequently selected when HCl salts prove too hygroscopic or form low-melting hydrates. This guide provides a decision framework and three distinct protocols for HBr salt formation, ranging from standard aqueous methods to advanced in situ anhydrous generation.

Theoretical Framework & Decision Matrix

The pKa Rule of Thumb

Successful salt formation relies on a sufficient difference in pKa between the basic center of the drug and the conjugate acid of the counterion. For a stable salt that resists disproportionation in solution, the


 should generally be > 2 to 3 units.
  • HBr pKa: ~ -9.0 (Strong acid)

  • Target Amine pKa: Generally suitable for bases with pKa > 2.0.

Critical Insight: While HBr is a strong acid, the choice of solvent affects the apparent pKa. In non-aqueous solvents (e.g., THF, Dichloromethane), the proton transfer equilibrium can shift. Ensure your base is sufficiently basic in the chosen medium.

Decision Matrix: Selecting the HBr Source

The choice of HBr source is dictated by the stability of the API (Active Pharmaceutical Ingredient) and its sensitivity to water.

HBr_Selection_Strategy Start START: Free Base Amine Water_Sens Is the molecule water sensitive? Start->Water_Sens Hydrolysis Risk of Hydrolysis (Esters, Imines)? Water_Sens->Hydrolysis Yes Method_A METHOD A: Aqueous HBr (48%) Water_Sens->Method_A No (Robust) Method_B METHOD B: HBr in Acetic Acid (33%) Hydrolysis->Method_B No (Stable to AcOH) Method_C METHOD C (Advanced): In Situ TMSBr + MeOH Hydrolysis->Method_C Yes (Needs mild/neutral conditions)

Figure 1: Decision tree for selecting the appropriate hydrobromic acid source based on compound stability.

Pre-Formulation Assessment[1][2]

Before initiating synthesis, calculate the required stoichiometry and assess solvent compatibility.

Stoichiometry Calculation

Precision is vital. Excess HBr can cause degradation or form "sticky" polymorphs (hygroscopic per-salts).



Solvent Selection Guide

HBr salts are typically less soluble in organic solvents than their free base counterparts.

Solvent SystemRoleApplication
Ethanol / Methanol Primary SolventGood solubility for free base; moderate for salt.
Ethyl Acetate Anti-SolventExcellent for inducing precipitation; low HBr solubility.
Diethyl Ether / MTBE Anti-SolventStrong crash-out effect; use cautiously to avoid oiling out.
Acetone Primary/AntiWarning: Can react with HBr (aldol condensation) over long periods.

Experimental Protocols

Method A: Standard Aqueous HBr (48%)

Best for: Robust molecules, scale-up, and cost-efficiency.

  • Dissolution: Dissolve 1.0 equiv of Free Base in 5–10 volumes of Ethanol (EtOH) or Isopropanol (IPA). Heat to 40–50°C if necessary to ensure complete dissolution.

  • Filtration: Perform a polish filtration (0.45 µm) to remove particulate matter.

  • Acid Addition:

    • Cool solution to room temperature.[1][2][3]

    • Add 1.05 equiv of 48% Aqueous Hydrobromic Acid dropwise over 10 minutes.

    • Observation: The solution may warm slightly (exothermic).[4]

  • Crystallization:

    • Stir at room temperature for 1–2 hours.

    • If no precipitate forms, cool to 0–5°C.

    • Optional: Add Ethyl Acetate (antisolvent) dropwise until turbidity persists.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Ethyl Acetate.

  • Drying: Dry under vacuum at 40°C for 12 hours. (Note: HBr salts can be hygroscopic; store in a desiccator).

Method B: Anhydrous HBr in Acetic Acid (33%)

Best for: Moisture-sensitive compounds where water must be excluded.

  • Dissolution: Dissolve 1.0 equiv of Free Base in dry Ethyl Acetate or Dichloromethane (DCM).

  • Acid Addition:

    • Chill the solution to 0°C (ice bath).

    • Slowly add 1.0–1.1 equiv of 33% HBr in Acetic Acid .

    • Warning: This reagent is corrosive and fumes heavily. Work in a fume hood.

  • Precipitation: The salt often precipitates immediately upon addition.

  • Digestion: Allow the slurry to stir for 30 minutes to ensure stoichiometric conversion and crystal growth.

  • Isolation: Filter under nitrogen atmosphere (if very hygroscopic). Wash with dry Ether or Hexanes to remove residual acetic acid.

Method C: In Situ Generation (TMSBr + Methanol)

Best for: High-value intermediates, highly sensitive compounds, and avoiding corrosive fumes. Mechanism: Trimethylsilyl bromide (TMSBr) reacts with Methanol (MeOH) to generate HBr and volatile TMS-OMe in situ.

  • Dissolution: Dissolve 1.0 equiv of Free Base in Methanol (anhydrous).

  • Reagent Addition:

    • Add 1.0–1.1 equiv of TMSBr (Trimethylsilyl bromide) dropwise at room temperature.

    • Reaction:

      
      
      
  • Work-up:

    • Stir for 1 hour.

    • Concentrate the solution under reduced pressure to remove solvent and volatile TMS-OMe.

    • Recrystallize the residue from EtOH/EtOAc.

Troubleshooting & Optimization

"Oiling Out"

The formation of an oil instead of a crystal is the most common failure mode.

  • Cause: Supersaturation is too high, or the melting point of the salt is depressed by impurities/solvent.

  • Remedy (The "Cloud Point" Method):

    • Re-dissolve the oil in the minimum amount of hot primary solvent (e.g., MeOH).

    • Add antisolvent (e.g., Et2O) dropwise until the solution turns slightly cloudy.

    • Add a seed crystal (if available) or scratch the glass surface.

    • Cool very slowly (1°C/min) to room temperature.

Discoloration
  • Issue: HBr salts (and the acid itself) can oxidize, turning yellow/brown (formation of Br2).

  • Prevention: Use fresh, colorless HBr sources. Perform salt formation under Nitrogen or Argon. Wash final crystals with cold ether.

Process Visualization

The following diagram illustrates the critical pathway for the In Situ (Method C) workflow, which is preferred for high-precision applications.

InSitu_Workflow Input Free Base in MeOH Add_TMSBr Add TMSBr (Dropwise) Input->Add_TMSBr Reaction Reaction: TMSBr + MeOH -> HBr Add_TMSBr->Reaction Protonation Salt Formation: Base + HBr -> Salt Reaction->Protonation Evap Evaporate (Remove TMS-OMe) Protonation->Evap Final Crystalline HBr Salt Evap->Final

Figure 2: Workflow for Method C (In Situ generation), minimizing exposure to external water and corrosive fumes.

Characterization

To validate the formation of the HBr salt, rely on the following analytical shifts:

  • 1H NMR: Look for the downfield shift of protons adjacent to the basic nitrogen (typically 0.5 – 1.0 ppm shift). Note that the acidic proton (

    
    ) may be broad or invisible depending on the solvent (e.g., DMSO-d6 shows it; D2O exchanges it).
    
  • Elemental Analysis: Confirm the presence of Bromine (Br).

  • Silver Nitrate Test: Dissolve a small amount in water and add AgNO3. A pale yellow precipitate (AgBr) confirms the bromide counterion (distinct from white AgCl).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6] (2002).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.

  • FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methyl-pyridin-2-yl-amino)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Ticket: #4492-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

Executive Summary & Diagnostic Overview

Welcome to the Technical Support Center. You are likely encountering difficulties in the synthesis of 2-(Methyl-pyridin-2-yl-amino)-ethanol (CAS: 122321-04-4), a critical intermediate for APIs such as Rosiglitazone.

Based on common support tickets for this scaffold, your yield issues likely stem from one of three root causes:

  • Kinetic Stalling: The high activation energy of the 2-chloropyridine substrate results in incomplete conversion.

  • Ambident Nucleophile Selectivity: Competition between N-arylation (desired) and O-arylation (impurity).

  • Phase Partitioning: Loss of the highly polar amino-alcohol product into the aqueous phase during workup.

This guide provides actionable, self-validating protocols to address these specific failure points.

Troubleshooting Modules (Ticket Resolution)

Ticket #001: Reaction Stalled at <50% Conversion

Symptom: The reaction plateaus despite prolonged heating; starting material (2-chloropyridine) remains. Root Cause: The electron-deficient nature of the pyridine ring at the 2-position is sufficient for SNAr, but chlorine is a poor leaving group for this specific deactivation level. The activation energy (


) is too high for standard reflux temperatures (100°C).

Corrective Action (The "Element Effect"): Switch the substrate from 2-chloropyridine to 2-fluoropyridine .

  • Why? In SNAr mechanisms, the rate-determining step is the nucleophilic attack, not the bond breaking. The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, accelerating the reaction rate by orders of magnitude compared to chlorine, despite fluorine being a stronger bond.

Data Comparison: Halogen Reactivity in SNAr

SubstrateRelative Rate (

)
Temp RequiredCost Impact
2-Fluoropyridine ~100 - 1000x60 - 80°CHigh
2-Chloropyridine 1x (Baseline)130 - 160°CLow
2-Bromopyridine ~2x120 - 150°CMedium

Protocol Adjustment: If cost prohibits using the fluoro-derivative, you must run the chloro-derivative neat (solvent-free) or in minimal polar aprotic solvent (DMSO) at 140–150°C in a sealed pressure tube to overcome the


.
Ticket #002: Impurity Profile (O- vs. N-Arylation)

Symptom: HPLC shows a side product with identical mass but different retention time. Root Cause: N-methylethanolamine is an ambident nucleophile. While the amine is generally more nucleophilic, high temperatures and strong bases can promote O-arylation (ether formation).

Corrective Action:

  • Thermodynamic Control: Maintain the reaction mixture slightly basic but avoid strong alkoxide bases (like NaOtBu) which might deprotonate the alcohol. Use K₂CO₃ or DIPEA .

  • Stoichiometry: Use a 2.0 - 3.0 equivalent excess of the amine. The amine acts as both the nucleophile and the acid scavenger (autocatalysis).

Ticket #003: Low Isolated Yield (The "Water Trap")

Symptom: Reaction shows 100% conversion, but isolation yields <40%. Root Cause: The product contains a pyridine ring (basic) and a hydroxyl group (polar). It is highly water-soluble at neutral/acidic pH and moderately soluble at basic pH. Standard EtOAc/Water extractions often fail.

Corrective Action (Salting Out):

  • Remove all volatiles (if neat) or solvent via high-vacuum rotary evaporation before adding water.

  • Basify the aqueous residue to pH > 12 using 50% NaOH (ensures pyridine nitrogen is deprotonated/neutral).

  • Saturate the aqueous phase with NaCl (solid).

  • Extract with DCM (Dichloromethane) or CHCl₃ rather than EtOAc. The product partitions better into chlorinated solvents.

  • Alternative: Continuous liquid-liquid extraction for 12 hours.

Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing this synthesis.

OptimizationWorkflow Start Start: Yield Optimization CheckConversion Check Conversion (HPLC/GC) Start->CheckConversion LowConv Conversion < 80% CheckConversion->LowConv HighConv Conversion > 90% CheckConversion->HighConv TempCheck Is Temp > 130°C? LowConv->TempCheck CheckImpurity Impurity Profile? HighConv->CheckImpurity IncreaseTemp Action: Run Neat/Sealed @ 150°C TempCheck->IncreaseTemp No SwitchSubstrate Action: Switch to 2-Fluoropyridine TempCheck->SwitchSubstrate Yes (Fast) Catalysis Action: Buchwald-Hartwig (Pd) TempCheck->Catalysis Yes (Robust) O_Alkylation Side Product: O-Isomer CheckImpurity->O_Alkylation Yes Extraction Extraction Issues? CheckImpurity->Extraction No ChangeBase Action: Use Weaker Base (K2CO3) Avoid NaH/NaOtBu O_Alkylation->ChangeBase LostInWater Product in Aqueous Phase Extraction->LostInWater SaltingOut Action: Sat. NaCl + pH > 12 Extract w/ DCM LostInWater->SaltingOut

Caption: Decision tree for troubleshooting conversion, selectivity, and isolation failures in 2-aminopyridine synthesis.

Validated Experimental Protocols

Method A: Thermal SNAr (High Throughput / Low Cost)

Best for: Large scale, cost-sensitive batches.

  • Setup: Charge a pressure tube (Ace Glass) with 2-chloropyridine (1.0 equiv) and N-methylethanolamine (3.0 equiv).

  • Reaction: Seal the vessel. Heat to 140°C (oil bath temperature) with vigorous magnetic stirring.

    • Note: No solvent is added. The amine acts as solvent.

  • Monitoring: Monitor by HPLC at 12 hours. If conversion <90%, continue to 24 hours.

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Dilute with water (5 mL per gram of substrate).

    • Add 50% NaOH dropwise until pH

      
       13.
      
    • Saturate solution with solid NaCl.

    • Extract 3x with Dichloromethane (DCM).

    • Dry organics over Na₂SO₄ and concentrate.

  • Purification: Vacuum distillation (high vacuum required due to high boiling point) or column chromatography (DCM:MeOH 95:5).

Method B: Palladium-Catalyzed (Buchwald-Hartwig)

Best for: Unreactive substrates or mild temperature requirements.

If the thermal method degrades your reagents, use this catalytic system:

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BINAP or Xantphos (3 mol%)

  • Base: Cs₂CO₃ (1.5 equiv) — Avoids O-arylation better than NaOtBu.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Temp: 100°C.

Mechanistic Insight: The following diagram details the SNAr pathway (Method A) versus the Catalytic pathway (Method B), highlighting the energy barrier differences.

Mechanism cluster_0 Method A: SNAr (High Ea) cluster_1 Method B: Pd-Catalysis (Low Ea) Substrate 2-Cl-Pyridine Meisenheimer Meisenheimer Complex (High Energy) Substrate->Meisenheimer Heat (140°C) OxAdd Oxidative Addition (Pd-Cl-Ar) Substrate->OxAdd Pd(0) Amine N-Me-Ethanolamine Amine->Meisenheimer ProductA Product + HCl Meisenheimer->ProductA Amination Pd-Amine Complex OxAdd->Amination + Amine RedElim Reductive Elimination Amination->RedElim ProductB Product RedElim->ProductB

Caption: Mechanistic comparison. SNAr requires disrupting aromaticity (high energy), while Pd-catalysis bypasses this via oxidative addition.

References

  • Flow Synthesis of 2-[Methyl(pyridin-2-yl)amino]ethanol. Source: ResearchGate / Chemical Engineering & Technology.[2] Context: Detailed kinetic study comparing batch vs. flow chemistry, establishing the high temperature requirements (160°C in flow) for the SNAr reaction. URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr? Source: National Institutes of Health (PMC). Context: Comparative analysis of 2-chloropyridine reactivity, confirming it is ~10⁸ times less reactive than 2-chloropyrimidine, necessitating harsh conditions or catalysis. URL:[Link]

  • N- versus O-arylation of aminoalcohols: Orthogonal selectivity. Source: Journal of the American Chemical Society (via PubMed). Context: Establishes the conditions required to favor N-arylation over O-arylation when using copper catalysts or specific bases. URL:[Link]

  • Isolation and recovery of 2-aminoethanol derivatives. Source: Journal of Chromatographic Science (via PubMed). Context: Technical details on the extraction difficulties of amino-ethanols from aqueous matrices, supporting the "Salting Out" protocol. URL:[Link]

Sources

Technical Support Center: Minimizing Dimer Formation in Pyridine-Mediated Aminoethanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, mechanistic insights, and detailed protocols to address a common and often frustrating side reaction: dimer formation in reactions involving pyridine and aminoethanols. By understanding the underlying chemical principles, you can optimize your reaction conditions to favor the desired product and enhance overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of aminoethanol reactions, and why does it happen?

A1: In the context of a reaction involving an aminoethanol, a dimer typically refers to the formation of an ether linkage between two molecules of the aminoethanol substrate. This self-condensation reaction is a common side-product that competes with your primary intended reaction. It occurs when the hydroxyl group of one aminoethanol molecule acts as a nucleophile and attacks an activated form of a second aminoethanol molecule, displacing a leaving group.

Q2: What is the role of pyridine in this process? Does it cause the dimerization?

A2: Pyridine plays a multifaceted role. It primarily acts as a base to neutralize acidic byproducts generated during the reaction, such as HCl, which can otherwise lead to unwanted side reactions.[1] It can also function as a nucleophilic catalyst.[2][3][4] While pyridine itself doesn't directly cause dimerization, it is a key component in the activation of the hydroxyl group. For instance, in reactions with sulfonyl chlorides (e.g., TsCl, MsCl), pyridine facilitates the formation of a tosylate or mesylate, which are excellent leaving groups.[1] This activation, intended for a subsequent reaction with a different nucleophile, can inadvertently make the aminoethanol susceptible to attack by another aminoethanol molecule.

Q3: My reaction is showing a significant amount of a higher molecular weight byproduct. How can I confirm it's a dimer?

A3: The presence of a byproduct with a molecular weight roughly double that of your starting aminoethanol is a strong indication of dimer formation. Standard analytical techniques can confirm its identity:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most direct method. You should observe a mass peak corresponding to (2 * MW of starting material) - 18 (for the loss of a water molecule).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: In the ¹H NMR spectrum, you will see characteristic signals for the ether linkage (R-O-CH₂-), and the integration of the peaks will correspond to the symmetrical structure of the dimer. The disappearance or significant reduction of the hydroxyl (-OH) proton signal is also a key indicator.

Q4: Can temperature affect the rate of dimer formation?

A4: Absolutely. Higher reaction temperatures can increase the rate of undesired side reactions, including dimerization.[5] While elevated temperatures might be necessary to drive your primary reaction to completion, they can also provide the activation energy needed for the less-favored dimerization pathway. It is often a delicate balance, and temperature optimization is a critical step in troubleshooting.[5]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving issues related to dimer formation.

Problem/Observation Potential Cause Proposed Solution & Scientific Rationale
High percentage of dimer detected by LC-MS or NMR. 1. Slow rate of primary reaction: The activated aminoethanol intermediate has a longer lifetime in the reaction mixture, increasing the probability of reacting with another aminoethanol molecule. 2. High concentration of reactants: Increased proximity of aminoethanol molecules favors the bimolecular dimerization reaction.1. Optimize reactant stoichiometry and addition rate: * Use a slight excess of the reagent that is intended to react with the aminoethanol. * Employ slow, controlled addition of the activating agent (e.g., sulfonyl chloride) to keep the concentration of the activated intermediate low at any given time.[6] 2. Decrease overall reaction concentration: * Diluting the reaction mixture can disfavor the second-order dimerization process relative to the desired first-order (or pseudo-first-order) main reaction.
Reaction selectivity decreases at higher temperatures. Dimerization pathway has a higher activation energy: The undesired reaction becomes more competitive at elevated temperatures.1. Screen a range of temperatures: * Start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it, monitoring the reaction progress and byproduct formation at each stage.[5] 2. Consider a more reactive activating agent: * If using a tosylate, switching to a mesylate or a triflate can often allow the reaction to proceed at a lower temperature, thus minimizing the dimerization side reaction.
Dimer formation is still significant even after optimizing conditions. The nucleophilicity of the aminoethanol's hydroxyl group is competitive with the intended nucleophile. 1. Employ a protecting group strategy: * This is the most robust solution for complex cases. Temporarily "block" the hydroxyl group to prevent it from reacting.[7][8][9][10] Silyl ethers are a common and effective choice for protecting alcohols.[7][8][11] The amine can then be reacted as desired, followed by a deprotection step to regenerate the alcohol.[7][8]
Visualizing the Dimerization Pathway

The following diagram illustrates the general mechanism leading to the undesired dimer formation.

Dimerization_Pathway cluster_activation Step 1: Activation cluster_dimerization Step 2: Dimerization (Side Reaction) cluster_desired Desired Reaction Aminoethanol_1 Aminoethanol (Molecule 1) R-OH Activated_Intermediate Activated Intermediate R-OTs Aminoethanol_1->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., TsCl) Activating_Agent->Activated_Intermediate Pyridine Pyridine Pyridine->Activated_Intermediate Base Dimer Dimer R-O-R Activated_Intermediate->Dimer Displacement of Leaving Group Activated_Intermediate->Dimer Desired_Product Desired Product R-Nu Activated_Intermediate->Desired_Product Activated_Intermediate->Desired_Product Aminoethanol_2 Aminoethanol (Molecule 2) R-OH Aminoethanol_2->Dimer Nucleophilic Attack Nucleophile Desired Nucleophile (Nu-H) Nucleophile->Desired_Product

Caption: General reaction scheme showing the competition between the desired reaction and dimer formation.

Detailed Experimental Protocols

Protocol 1: Minimizing Dimerization via Slow Addition

This protocol is designed for a generic N-alkylation of an aminoethanol where dimerization is a known issue.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve the aminoethanol (1.0 eq) and the desired amine nucleophile (1.2 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve the activating agent (e.g., p-toluenesulfonyl chloride, 1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Slow Addition: Using a syringe pump, add the solution of the activating agent and pyridine to the reaction mixture dropwise over a period of 2-4 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protecting Group Strategy using a Silyl Ether

This protocol outlines the protection of the hydroxyl group, followed by the primary reaction and subsequent deprotection.

Step 1: Protection of the Alcohol

  • Setup: Dissolve the aminoethanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine in anhydrous DCM.[7][8][11]

  • Silylation: Cool the solution to 0 °C and add chlorotrimethylsilane (TMSCl) (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Quench the reaction with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the TMS-protected aminoethanol. This can often be used in the next step without further purification.

Step 2: The Primary Reaction (e.g., N-Alkylation)

  • Reaction: Perform the desired reaction (e.g., N-alkylation) on the protected aminoethanol using your standard procedure. The protected hydroxyl group will be inert to most reaction conditions.[10]

Step 3: Deprotection

  • Setup: Dissolve the protected product in a suitable solvent like tetrahydrofuran (THF).

  • Cleavage: Add a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF), and stir at room temperature.[7][8] Alternatively, acidic conditions can be used.[7][8]

  • Monitoring and Workup: Monitor the deprotection by TLC. Once complete, quench with water, extract the product, and purify as necessary.

Workflow for Troubleshooting Dimer Formation

This diagram provides a logical flow for addressing dimerization issues in your experiments.

Troubleshooting_Workflow Start Problem: Significant Dimer Formation Check_Concentration Is the reaction highly concentrated? Start->Check_Concentration Dilute Action: Decrease concentration (more solvent) Check_Concentration->Dilute Yes Check_Temp Is the reaction run at elevated temperature? Check_Concentration->Check_Temp No Dilute->Check_Temp Lower_Temp Action: Lower reaction temperature (e.g., 0°C to RT) Check_Temp->Lower_Temp Yes Check_Addition Is the activating agent added all at once? Check_Temp->Check_Addition No Lower_Temp->Check_Addition Slow_Addition Action: Use slow addition (syringe pump) Check_Addition->Slow_Addition Yes Still_Problem Is dimer formation still a major issue? Check_Addition->Still_Problem No Slow_Addition->Still_Problem Protecting_Group Solution: Implement a Protecting Group Strategy Still_Problem->Protecting_Group Yes End Problem Resolved Still_Problem->End No Protecting_Group->End

Caption: A step-by-step decision tree for troubleshooting and minimizing dimer formation.

By methodically addressing the factors of concentration, temperature, and reaction kinetics, and by employing advanced strategies such as protecting groups when necessary, researchers can effectively minimize dimer formation and significantly improve the outcome of their pyridine-aminoethanol reactions.

References

  • Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Smith, J. R. L., Smart, A. U., & Twigg, M. V. (1992). The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature. Journal of the Chemical Society, Perkin Transactions 2, 939-947.
  • Chemistry LibreTexts. (2023, August 14). 9.9: Protection of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]

  • Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Retrieved from [Link]

  • Química Organica.org. (n.d.). Ethers as protecting groups of alcohols. Retrieved from [Link]

  • Reddit. (2024, October 20). Why is pyridine a nucleophilic catalyst? r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ACS Publications. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron‐catalyzed alkylation of pyridine derivatives with alkyl iodides.... Retrieved from [Link]

  • MedCrave. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 29). Avoiding Over-alkylation. Retrieved from [Link]

  • YouTube. (2021, February 4). condensation of alcohol to make ether. Retrieved from [Link]

  • (n.d.). Synthesis of ethers by condensation of alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 20). 25.18: Condensation Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 8). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • ACS Publications. (n.d.). The Catalytic Asymmetric Direct α-Alkylation of Amino Esters by Aldehydes via Imine Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragments of 1 H NMR spectra of diastereomers in CDCl 3 and C 6 D 6.... Retrieved from [Link]

Sources

Technical Support Center: Stability & Analysis of 2-(Methyl-pyridin-2-yl-amino)-ethanol

[1]

Executive Summary & Compound Dashboard

2-(Methyl-pyridin-2-yl-amino)-ethanol is widely recognized in pharmaceutical development as Betahistine Impurity C (European Pharmacopoeia).[1] It acts as both a synthesis intermediate and a primary degradation product of Betahistine.

Its stability profile is governed by the 2-aminopyridine core (susceptible to N-oxidation and photo-excitation) and the ethanolamine tail (susceptible to oxidative cleavage).[1]

Property Technical Specification
CAS Number 122321-04-4 (Free Base) / 6636-71-1
Common Name Betahistine Impurity C; 2-[Methyl(2-pyridyl)amino]ethanol
Molecular Formula C₈H₁₂N₂O
pKa (Calculated) ~6.8 (Pyridine N), ~14.8 (Hydroxyl)
Solubility High in Water, Methanol, DMSO; Moderate in Acetonitrile.[1][2]
Critical Instability Oxidative (High) , Thermal (Moderate) , Photolytic (High)

Degradation Pathways & Stability Profile[1]

Understanding how this molecule breaks down is the first step in preventing it. The following diagram illustrates the primary stress pathways derived from forced degradation studies of Betahistine and analogous pyridine systems.

Visualization: Degradation Mechanism

StabilityPathwayscluster_legendStability Risk LevelParent2-(Methyl-pyridin-2-yl-amino)-ethanol(Impurity C)NOxidePyridine-N-Oxide(Major Oxidative Degradant)Parent->NOxide Peroxides / O2(Rapid)Cleavage2-(Methylamino)pyridine(Dealkylation Product)Parent->Cleavage Thermal Stress(>60°C, Acidic)PhotoRing-Opening/Polymerization(Photolytic Degradants)Parent->Photo UV Light(254/365 nm)LegendRed Arrow = High Risk | Green Arrow = Moderate Risk

Figure 1: Primary degradation pathways. The N-oxide formation is the dominant pathway in solution, driven by dissolved oxygen or peroxides in solvents.

Troubleshooting Guide: Analytical & Stability Issues

This section addresses specific scenarios reported by analytical chemists and formulation scientists.

Scenario A: "Ghost Peaks" in HPLC Chromatograms

Issue: After 24 hours in the autosampler, the main peak area decreases, and a new peak appears at RRT ~0.8 or ~1.2 (depending on pH). Root Cause: Oxidative degradation. The pyridine nitrogen is electron-rich and reacts with dissolved oxygen or peroxides present in uninhibited ethers/THF or aged acetonitrile.[1] Corrective Action:

  • Solvent Quality: Use HPLC-grade solvents with low peroxide content.[1] Avoid THF unless stabilized.

  • Antioxidants: Add 0.05% BHT (Butylated hydroxytoluene) to the diluent if the method permits.

  • Temperature: Maintain autosampler temperature at 4°C . Degradation rates double for every 10°C increase.[1]

Scenario B: Severe Peak Tailing (Asymmetry Factor > 2.0)

Issue: The peak for 2-(Methyl-pyridin-2-yl-amino)-ethanol tails significantly on C18 columns. Root Cause: Silanol Interaction. The basic nitrogen (pyridine ring) interacts strongly with residual acidic silanol groups on the silica support. Corrective Action:

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or 10-20 mM Ammonium Acetate to the mobile phase.[1] The TEA competes for silanol sites.

  • Ion-Pairing: Use anionic ion-pairing agents like Sodium Dodecyl Sulfate (SDS) or Hexanesulfonate if operating at acidic pH (pH 2.5 - 3.0).[1]

  • Column Selection: Switch to a "Base-Deactivated" (BDS) or hybrid-silica column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus) designed for high pH stability.[1]

Scenario C: Retention Time Shift

Issue: Retention time drifts during a sequence. Root Cause: pH Sensitivity. The molecule has a pKa near neutral. Small changes in mobile phase pH (e.g., evaporation of volatile buffers like ammonia) significantly alter the ionization state (protonated vs. neutral), drastically changing hydrophobicity. Corrective Action:

  • Buffer Capacity: Ensure the buffer concentration is at least 20 mM .[1]

  • pH Control: Operate at least 2 pH units away from the pKa. Ideal working ranges are pH 2.5–4.0 (fully protonated) or pH > 9.0 (fully deprotonated, requires hybrid column).

Standardized Protocols

Protocol 1: Preparation of Stable Stock Solutions

Use this protocol to ensure standard integrity for up to 7 days.

  • Weighing: Weigh approximately 10 mg of the substance into a 10 mL amber volumetric flask.

  • Solvent Selection: Dissolve in Methanol or Acetonitrile:Water (50:50) .[1]

    • Note: Avoid pure water for long-term storage due to potential hydrolytic drift and microbial growth.[1]

  • Inerting: Purge the headspace with Nitrogen (N₂) gas for 30 seconds before capping.[1]

  • Storage: Store at -20°C .

    • Validation: Check purity against a freshly prepared standard if stored >7 days.

Protocol 2: Forced Degradation (Specificity Check)

Use this to validate your HPLC method's ability to separate the parent from its degradants.

Stress ConditionProcedureExpected Result
Oxidative Add 3% H₂O₂ to sample; incubate at RT for 2 hrs.Formation of N-Oxide (typically elutes earlier in RP-HPLC).[1]
Thermal Heat solution at 60°C for 24 hrs.[1]Minor degradation; potential increase in dealkylated products.[1]
Photolytic Expose to 1.2 million lux hours (ICH Q1B).[1]Significant degradation; yellowing of solution; multiple small peaks.

Analytical Decision Tree

Use this logic flow to resolve method performance issues.

TroubleshootingLogicStartProblem DetectedCheckPeakIs Peak Tailing?Start->CheckPeakCheckRTIs RT Drifting?CheckPeak->CheckRTNoActionTailing1. Add TEA/Ammonium Acetate2. Switch to Hybrid ColumnCheckPeak->ActionTailingYesCheckGhostGhost Peaks?CheckRT->CheckGhostNoActionRT1. Check Buffer pH (±0.05)2. Increase Buffer Conc. (>20mM)CheckRT->ActionRTYesActionGhost1. Check Peroxides in Solvent2. Protect from Light (Amber Glass)CheckGhost->ActionGhostYes

Figure 2: Step-by-step logic for diagnosing HPLC anomalies associated with pyridine-ethanolamines.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Betahistine Dihydrochloride Monograph 1071. (Defines Impurity C structure and limits). [1]

  • da Silva, A.C., et al. (2019) . Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity. Journal of the Brazilian Chemical Society.[3] (Details the degradation pathways and isolation of Impurity C).

  • Donato, E.M., et al. (2008) . Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Journal of Chromatography B. (Establishes thermal and oxidative stress profiles).

  • ICH Harmonised Tripartite Guideline . Stability Testing of New Drug Substances and Products Q1A(R2). (General framework for stability protocols).[1]

Technical Support Center: Extraction Optimization for 2-(Methyl-pyridin-2-yl-amino)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Analyte ID: 2-[Methyl(pyridin-2-yl)amino]ethanol CAS: 122321-04-4 Common Application: Intermediate for Rosiglitazone; Betahistine analog synthesis.[1]

Module 1: The Physicochemical Challenge

The "Amphiphilic Trap"

Extracting 2-(Methyl-pyridin-2-yl-amino)-ethanol is deceptively difficult because the molecule sits on the borderline of water solubility and lipophilicity.

  • The Pyridine Ring (pKa ~6.8): The ring nitrogen is the primary basic site. Below pH 7, it accepts a proton, becoming ionic (pyridinium salt) and highly water-soluble.

  • The Amino-Alcohol Tail: The hydroxyl (-OH) group forms strong hydrogen bonds with water, dragging the neutral molecule into the aqueous phase even when deprotonated.

  • The Surfactant Effect: The combination of a lipophilic aromatic ring and a hydrophilic tail mimics the structure of a surfactant, leading to persistent emulsions during liquid-liquid extraction (LLE).

The pH-LogD Relationship

To extract this molecule, you must manipulate the Distribution Coefficient (LogD) , not just the Partition Coefficient (LogP).

pH EnvironmentSpecies DominanceSolubilityExtraction Potential
pH < 5.0 Cationic (Protonated)Water: High Organic: Negligible0% (Stays in water)
pH 6.5 - 7.5 Mixed SpeciesWater: Moderate Organic: LowPoor (< 50% Recovery)
pH > 9.5 Neutral (Free Base)Water: Low Organic: HighOptimal (> 95% Recovery)

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My recovery yields are consistently low (< 60%)."

Diagnosis: The pH of your aqueous phase is likely insufficient to suppress ionization. Mechanism: The pKa of the 2-aminopyridine moiety is approximately 6.8–7.0 . Many researchers use Sodium Bicarbonate (NaHCO₃) to neutralize reactions. However, saturated NaHCO₃ only reaches pH ~8.3. At pH 8.3, roughly 5-10% of your product may still be protonated. Furthermore, the high water solubility of the ethanol chain requires the "Free Base" form to be overwhelmingly dominant to drive it into the organic layer.

Solution:

  • Shift the pH: Adjust the aqueous layer to pH 10–11 . Use 2M NaOH or Sodium Carbonate (Na₂CO₃) instead of Bicarbonate.

  • Salting Out (Critical): Add NaCl to saturation (brine) in the aqueous layer before extraction. This utilizes the Hofmeister effect to disrupt the hydration shell around the hydroxyl group, forcing the molecule into the organic phase.

  • Solvent Switch: If using Ethyl Acetate, switch to Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) . DCM has a higher affinity for polar amines than EtOAc.

Issue 2: "I have a persistent rag layer (emulsion) between phases."

Diagnosis: The amino-alcohol tail is acting as a surfactant, stabilizing the interface. Mechanism: Vigorous shaking creates micro-droplets. If the aqueous phase contains fine particulates (e.g., from a Pd/C hydrogenation or metal salts), these stabilize the emulsion (Pickering emulsion).

Solution:

  • Do NOT Shake: Use the "Rock and Roll" method (gentle inversion) rather than vigorous shaking.

  • Filtration: Filter the biphasic mixture through a Celite® pad before separation to remove particulate stabilizers.

  • Phase Breaker: Add a small amount of Methanol (2-5% v/v) to the organic layer. This reduces surface tension and helps break the emulsion, though it slightly increases water solubility.

Issue 3: "The product contains impurities after extraction."

Diagnosis: Co-extraction of starting materials (e.g., 2-chloropyridine or N-methylethanolamine). Mechanism:

  • 2-Chloropyridine: Lipophilic and non-basic. It extracts at any pH.

  • N-methylethanolamine: Highly polar and basic.

Solution:

  • Acid Wash (Reverse Extraction):

    • Extract your crude reaction mixture with organic solvent at pH 11 (Target extracts).

    • Wash the organic layer with pH 4-5 buffer (Citrate or Acetate).

    • Logic: At pH 4, the product (pKa ~7) protonates and moves to water. Non-basic impurities (2-chloropyridine) stay in the organic layer.

    • Discard organic layer.

    • Basify the aqueous layer back to pH 11 and re-extract with fresh DCM.

Module 3: Optimized Workflow (SOP)

Visual Logic Flow

The following diagram illustrates the critical decision points for maximizing recovery.

ExtractionWorkflow Start Crude Aqueous Reaction Mixture CheckpH Measure pH Start->CheckpH AdjustBase Add 2M NaOH Target: pH 10-11 CheckpH->AdjustBase pH < 10 AddSalt Add NaCl (Sat.) 'Salting Out' CheckpH->AddSalt pH >= 10 AdjustBase->CheckpH SolventChoice Select Solvent AddSalt->SolventChoice Extract Perform Extraction (3x Volumes) SolventChoice->Extract DCM (Recommended) or 2-MeTHF EmulsionCheck Emulsion Formed? Extract->EmulsionCheck BreakEmulsion Filter (Celite) or Add 2% MeOH EmulsionCheck->BreakEmulsion Yes Dry Dry Organic Layer (Na2SO4) EmulsionCheck->Dry No BreakEmulsion->Dry

Figure 1: Decision tree for the extraction of 2-(Methyl-pyridin-2-yl-amino)-ethanol, prioritizing pH adjustment and emulsion management.

Step-by-Step Protocol
  • Preparation: Cool the reaction mixture to room temperature.

  • pH Adjustment:

    • Insert a calibrated pH probe.

    • Slowly add 20% Na₂CO₃ or 2M NaOH with stirring.

    • Target: pH 10.5 ± 0.5 . (Do not exceed pH 12 to avoid potential hydrolysis or side reactions, though the molecule is relatively stable).

  • Matrix Modification:

    • Add solid NaCl to the aqueous solution until no more dissolves (saturation). Stir for 10 minutes.

  • Extraction:

    • Add Dichloromethane (DCM) (Ratio: 1:1 vol/vol with aqueous phase).

    • Note: If DCM is restricted, use 2-MeTHF . Avoid Diethyl Ether (too non-polar).

    • Invert funnel gently 20 times. Vent frequently.

  • Separation:

    • Allow layers to settle. If the interface is unclear (rag layer), filter the entire mixture through a sintered glass funnel packed with Celite.

  • Repeat:

    • Re-extract the aqueous layer 2 more times (Total 3 extractions).

  • Drying:

    • Combine organic layers.[2]

    • Wash once with minimal Brine (sat. NaCl) to remove entrained water.

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes.

  • Concentration:

    • Filter off desiccant and concentrate in vacuo (Rotovap) at < 40°C.

Module 4: FAQs

Q: Can I use Diethyl Ether for extraction? A: Not recommended. The polarity of the ethanol side chain makes the molecule poorly soluble in diethyl ether. You will leave a significant amount of product in the water. Use DCM, Chloroform, or Ethyl Acetate.

Q: Is the molecule stable at high pH? A: Yes, the aminopyridine scaffold is generally stable to base. However, prolonged exposure to pH > 13 at high temperatures should be avoided. The recommended pH of 10-11 is safe for rapid extraction [1].

Q: How do I remove the residual pyridine smell? A: Pyridine derivatives have a distinct, unpleasant odor. If the product is an oil, high-vacuum drying is essential. If the smell persists, it may be due to unreacted pyridine starting materials. A copper sulfate (CuSO₄) wash is sometimes used to complex free pyridines, but this may also complex your product. Column chromatography is the safest purification method.

References

  • Cantillo, D., et al. (2012). Flow Synthesis of 2-[Methyl(pyridin-2-yl)amino]ethanol: An Experimental and Computational Study. Chemical Engineering & Technology.[3] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 737420, 2-[Methyl(pyridin-2-yl)amino]ethanol. Link

  • Sigma-Aldrich. Product Specification: 2-(Methyl(pyridin-2-yl)amino)ethanol (CAS 122321-04-4). Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. (General reference for Pyridine/Aminopyridine pKa values). Link

Sources

Technical Support Center: Identification of Unknown Peaks in Rosiglitazone Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical and practical answers to common questions encountered during the forced degradation analysis of Rosiglitazone. It is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying unknown degradation products, ensuring the stability, safety, and efficacy of the drug substance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm planning a forced degradation study for Rosiglitazone. What are the essential stress conditions to apply according to regulatory guidelines?

A1: To ensure a comprehensive and compliant forced degradation study, you must investigate the intrinsic stability of Rosiglitazone under various stress conditions as mandated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%, which is sufficient to identify potential degradants without making the sample analytically unusable.[1][4]

Your study must rigorously document all experimental parameters, including pH, temperature, reagent concentrations, and exposure times.[1][4] The essential stress conditions include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 1.0 N HCl) helps identify susceptibility to low pH environments.[5]

  • Base Hydrolysis: Using a base (e.g., 0.05 N NaOH) reveals vulnerabilities to alkaline conditions. Studies have shown Rosiglitazone is particularly susceptible to base hydrolysis.[5]

  • Oxidation: Exposure to an oxidizing agent (e.g., 3.0% v/v H₂O₂) is critical for assessing oxidative stability. Rosiglitazone has demonstrated extensive degradation under oxidative stress.[5][6]

  • Thermal Degradation: Heating the sample (e.g., at 80°C) evaluates its stability at elevated temperatures.[5]

  • Photodegradation: Exposing the drug substance to UV and visible light (e.g., 1.2 million lux hours) is necessary to assess light sensitivity and determine if special packaging is required.[3][5]

Q2: An unexpected peak has appeared in my HPLC chromatogram during the analysis of a stressed Rosiglitazone sample. What is my first step?

A2: The sudden appearance of an unknown peak requires a systematic investigation to determine if it is a genuine degradation product or an artifact.[7] Before proceeding to advanced analytical techniques, you must perform a series of preliminary checks.

Step-by-Step Initial Investigation Protocol:

  • Analyze a Blank Injection: Inject your mobile phase and sample diluent. This helps rule out contamination from solvents, glassware, or the HPLC system itself.[8]

  • Analyze a Placebo/Excipient Sample: If working with a formulated product, analyze a stressed placebo sample (containing all excipients but no Rosiglitazone). This will identify any peaks originating from the degradation of excipients.

  • Review System Suitability: Ensure that your system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) for the main Rosiglitazone peak are within the established limits of your validated method.

  • Perform Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the spectral purity of the unknown peak.[9] A spectrally pure peak will have a consistent UV spectrum across its entire width. Spectral heterogeneity suggests co-elution, where two or more compounds are eluting at the same retention time.[9] It is crucial to manually review the spectral data, as software-generated purity scores can sometimes be misleading.[9]

This initial workflow is critical for eliminating common sources of extraneous peaks before committing resources to more complex identification efforts.

G start Unknown Peak Detected in Stressed Sample blank Step 1: Analyze Blank (Solvent/Diluent) start->blank placebo Step 2: Analyze Stressed Placebo (if applicable) blank->placebo purity Step 3: Perform Peak Purity Analysis (PDA) placebo->purity coelution Is the peak spectrally pure? purity->coelution artifact Result: Peak is an Artifact (from system, solvent, or excipient) coelution->artifact No proceed Result: Peak is a Potential Degradant. Proceed to Identification. coelution->proceed Yes optimize Action: Optimize HPLC method to resolve co-eluting peaks artifact->optimize

Initial Troubleshooting Workflow for an Unknown Peak
Q3: My initial investigation suggests the unknown peak is a genuine degradant. How do I use LC-MS to begin the structural elucidation process?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for identifying unknown impurities.[10] It provides both the retention time from the LC and the mass-to-charge ratio (m/z) from the MS, which is essential for determining the molecular weight of the unknown compound.[11][12]

Protocol for Initial LC-MS Analysis:

  • Method Transfer: Adapt your existing HPLC method for LC-MS compatibility. This often involves replacing non-volatile buffer salts (like phosphate) with volatile alternatives (like ammonium formate or ammonium acetate).[12]

  • Full Scan Analysis: Perform a full scan analysis in both positive and negative electrospray ionization (ESI) modes. This will determine the molecular weight of the unknown peak. Rosiglitazone (MW: 357.4 g/mol ) will typically show an [M+H]⁺ ion at m/z 358.4. Compare the m/z of your unknown peak to that of Rosiglitazone to hypothesize the type of chemical modification (e.g., addition of an oxygen atom would result in an m/z of 374.4).

  • High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (like TOF or Orbitrap) to obtain an accurate mass measurement.[12] This allows for the generation of a highly specific elemental composition, which drastically narrows down the number of possible chemical structures for the degradant.[12]

  • Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion of both Rosiglitazone and the unknown peak.[10] By comparing the fragmentation patterns, you can identify which parts of the original molecule have been modified. For instance, if a known fragment of the thiazolidinedione ring is absent or shifted in the degradant's spectrum, it strongly implies the modification occurred on that part of the molecule.[13]

This systematic LC-MS approach provides the foundational data—molecular weight, elemental composition, and structural fragments—needed for structural elucidation.[10][11]

Q4: What are the known degradation products of Rosiglitazone, and how can this information help me?

A4: Knowing the established degradation pathways and metabolic routes of Rosiglitazone can provide a valuable head start in identifying an unknown peak. The primary metabolic pathways for Rosiglitazone involve N-demethylation and hydroxylation, primarily mediated by CYP2C8 and CYP2C9 enzymes.[14]

While forced degradation may produce different products, these pathways suggest chemically plausible modifications. For example, one of the main metabolites is N-desmethyl Rosiglitazone.[14][15] If you detect a peak with an [M+H]⁺ ion at m/z 344.4 (a loss of 14 Da, corresponding to CH₂), it is highly likely to be this compound.

Another study found that under basic hydrolysis, a major degradation product was identified as the starting material used in the synthesis of Rosiglitazone, which is 2,4-thiazolidinedione.[5][16]

Table 1: Common Rosiglitazone Related Compounds and their Expected [M+H]⁺ Ions

Compound NameMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Modification from Rosiglitazone
Rosiglitazone C₁₈H₁₉N₃O₃S357.44358.4Parent Drug
N-desmethyl RosiglitazoneC₁₇H₁₇N₃O₃S343.41344.4- CH₂
Hydroxy RosiglitazoneC₁₈H₁₉N₃O₄S373.44374.4+ O
2,4-ThiazolidinedioneC₃H₃NO₂S117.13118.1Synthetic Precursor/Degradant

Comparing the molecular weight of your unknown peak to this table can quickly help you form a hypothesis.

Q5: My MS/MS data is complex. How can I confidently distinguish between isomers or propose a definitive structure for my unknown peak?

A5: Distinguishing between isomers (compounds with the same molecular formula but different structures) is a common and significant challenge.[11] While they have the same molecular weight, their chemical properties and fragmentation patterns can differ.

Advanced Techniques for Structure Confirmation:

  • Detailed Fragmentation Analysis: Scrutinize the MS/MS spectra. Positional isomers will often produce unique fragment ions. Specialized software can predict fragmentation patterns for proposed structures, which can then be compared against your experimental data.[13]

  • On-line Hydrogen/Deuterium (H/D) Exchange: This powerful LC-MS technique can determine the number of active hydrogens (those attached to N, O, or S atoms) in a molecule.[11][12] By replacing the mobile phase with deuterated water (D₂O), each active hydrogen is replaced by deuterium, causing a predictable mass shift. This can help differentiate between isomers where the modification involves adding a group with an active hydrogen (like -OH) at different positions.[11]

  • Impurity Isolation and NMR: For absolute structural confirmation, especially for novel degradants, the final step is to isolate a sufficient quantity of the impurity (typically via preparative HPLC) and perform Nuclear Magnetic Resonance (NMR) spectroscopy.[7] NMR provides definitive information about the connectivity of atoms within the molecule, allowing for unambiguous structure elucidation.

Advanced Workflow for Structural Elucidation

References

  • ICH. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Vertex AI Search.
  • Devi, M. L., Rao, B. M., Narayana, M. B. V., & Chandrasekhar, K. B. A stability-indicating HPLC assay method for rosiglitazone maleate. TSI Journals.
  • SynThink. Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink.
  • Xu, X., et al. (2007). On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities. Journal of Pharmaceutical and Biomedical Analysis.
  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry.
  • Dickie, A. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager.
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • K., B. (2024). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. ResearchGate.
  • Liu, D. Q., & Sun, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • Schadt, S., et al. (2025). Enhancing automated drug substance impurity structure elucidation from tandem mass spectra through transfer learning and domain knowledge. Digital Discovery.
  • Waters Corporation. (2022). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Waters Corporation.
  • Pharmig. (2011). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. SGS.
  • PharmGKB. Rosiglitazone Pathway, Pharmacokinetics. ClinPGx.
  • Chen, Y., et al. (2008). An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma. Journal of Chromatography B.
  • Patel, M. K., & Rag, A. S. RP-HPLC Method for the Determination of Rosiglitazone in presence of its Degradation Products in Bulk Drugs. Der Pharmacia Sinica.
  • Patel, J. K., et al. (2012). Impurity Summarizing on Rosiglitazone by RP-HPLC Analytical Method. Research Journal of Pharmaceutical Technology.

Sources

Validation & Comparative

Reference Standard Guide: 2-(Methyl-pyridin-2-yl-amino)-ethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: 2-(Methyl-pyridin-2-yl-amino)-ethanol Hydrobromide (CAS: 1185301-15-8) Role: Critical Process Impurity & Structural Isomer Reference Standard for Betahistine[1]

Executive Summary & Molecular Significance[1]

In the high-precision landscape of pharmaceutical analysis, This compound serves a pivotal role as a reference standard for the quality control of Betahistine (an anti-vertigo therapeutic).[1]

While often overshadowed by pharmacopeial impurities A (2-Vinylpyridine) and B (2-Pyridineethanol), this molecule represents a structural regioisomer of Betahistine metabolites.[1] Its presence indicates specific side-reactions during the nucleophilic substitution phase of synthesis.

The Critical Distinction:

  • Betahistine: Pyridine ring

    
     Ethyl spacer 
    
    
    
    Methylamine group.[2]
  • Target Standard: Pyridine ring

    
    Directly attached Nitrogen 
    
    
    
    Ethanol tail.

This structural difference drastically alters the pKa and lipophilicity, making the Hydrobromide (HBr) salt form essential for analytical stability compared to the hygroscopic free base.

Comparative Analysis: HBr Salt vs. Alternatives

The selection of the Hydrobromide salt over the Free Base or Hydrochloride forms is not arbitrary; it is a calculated decision based on crystallinity, hygroscopicity, and oxidative stability .

Table 1: Physicochemical Performance Comparison
FeatureHBr Salt (Reference Standard) Free Base (Intermediate) Betahistine 2HCl (API)
Physical State Crystalline Solid (Off-white)Viscous Oil / Low-melting SolidCrystalline Powder
CAS Number 1185301-15-8122321-04-45579-84-0
Hygroscopicity Low (Stable at ambient humidity)High (Absorbs moisture rapidly)High (Very hygroscopic)
Oxidative Stability High (Protonation protects N-lone pair)Low (Prone to N-oxide formation)High
HPLC Retention Distinct (Elutes earlier than API)Variable (pH dependent)Reference Peak
Handling Weighable, static-resistantDifficult to weigh (sticky)Requires dry box
The "Salt Selection" Logic

The free base of 2-(Methyl-pyridin-2-yl-amino)-ethanol contains an electron-rich amino nitrogen directly attached to the pyridine ring.[1] This configuration is susceptible to oxidation (browning) upon air exposure.

  • Why HBr? The hydrobromide counter-ion is larger and more polarizable than chloride (HCl). For this specific steric configuration, HBr often induces better lattice energy packing, resulting in a non-hygroscopic solid that ensures weighing accuracy (<0.1% error) during standard preparation.

Formation Pathway & Structural Context[1][3][4]

To understand why you are testing for this, you must understand how it forms. It typically arises during the alkylation steps if the regioselectivity is not controlled.

Diagram 1: Impurity Formation Pathway (SNAr vs. Alkylation)[1]

Betahistine_Impurity_Pathway cluster_legend Reaction Logic Start 2-Chloropyridine (Starting Material) Target Target Intermediate (Pre-Betahistine) Start->Target Correct Alkylation (Ethyl Spacer) Impurity 2-(Methyl-pyridin-2-yl-amino)-ethanol (The Standard) Start->Impurity Direct SNAr Attack (Side Reaction) Reagent N-Methylethanolamine Reagent->Impurity Desc Direct attachment of Nitrogen to the Pyridine ring creates the Impurity, distinct from the ethyl-linked Betahistine.

Caption: Divergent synthesis pathway showing how direct nucleophilic attack creates the regioisomer impurity (Red) versus the target Betahistine precursor (Green).

Validated Analytical Protocol (HPLC)[1][5][6][7][8]

This protocol is designed to resolve the 2-(Methyl-pyridin-2-yl-amino)-ethanol peak from the main Betahistine peak and other pharmacopeial impurities (A, B, C).[1]

Method Parameters
  • Column: C18 End-capped (e.g., Zorbax Eclipse XDB-C18 or equivalent), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Phosphate Buffer pH 6.5 (20 mM KH₂PO₄ + Triethylamine).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 260 nm (Pyridine ring absorption max).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
15.04060
20.09010
Diagram 2: Analytical Workflow & System Suitability

HPLC_Workflow Prep Standard Prep Dissolve HBr Salt in Mobile Phase (Target: 0.5 mg/mL) SST System Suitability Test (SST) Resolution (Rs) > 2.0 Tailing Factor < 1.5 Prep->SST Verify Purity Inject Injection (10 µL) SST->Inject Pass Sep Separation (C18 Column) Interaction: Hydrophobic + Pi-Pi Stacking Inject->Sep Detect UV Detection @ 260nm Sep->Detect Result Data Output Relative Retention Time (RRT) vs Betahistine (~0.85) Detect->Result

Caption: Step-by-step analytical workflow ensuring the HBr salt is correctly prepared and resolved from the API.

Handling & Troubleshooting Guide

Storage & Stability[10]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) recommended, though the HBr salt is stable at room temperature for short periods.

  • Desiccation: Keep in a desiccator. While less hygroscopic than the HCl salt, it can still absorb surface moisture which affects quantitative calculations.

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing > 2.0 Residual Silanol interactionsIncrease Triethylamine (TEA) in buffer to 0.2% or lower pH slightly.
Retention Time Drift pH sensitivity of the Pyridine ringEnsure Buffer pH is strictly controlled (± 0.05 units).
Extra Peaks PhotodegradationProtect standard solution from light (Amber glassware).
Low Recovery Adsorption to glassUse silanized vials or prepare fresh in plastic (PP) vials if concentration is <1 ppm.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Betahistine Dihydrochloride Monograph 1071. (Provides the regulatory framework for Betahistine impurity limits, specifically Impurity A, B, and C). [1]

  • Santa Cruz Biotechnology . This compound Product Data. (Source for CAS 1185301-15-8 and physical properties).

  • BenchChem . This compound Structure and Safety.

  • Khedr, A., & Sheha, M. (2008). Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Journal of Chromatography B, 869(1-2), 111-117.[1][5] (Establishes HPLC conditions for pyridine-derivative separation). [1]

  • PubChem . Compound Summary: 2-[Methyl(pyridin-2-yl)amino]ethanol.[1][6][7][8][9] (Validates the free base structure and synonyms). [1]

  • Simson Pharma . Betahistine Impurity Profiling. (Identifies related structural impurities and salt forms). [1]

Sources

Executive Summary: The Evolution of Thiazolidinedione Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Rosiglitazone maleate, a potent insulin sensitizer in the thiazolidinedione class, presents a distinct analytical challenge due to its pyridine-based structure and the criticality of monitoring potential genotoxic and organic impurities. While the United States Pharmacopeia (USP) provides a robust "Gold Standard" method, modern drug development laboratories increasingly face bottlenecks regarding solvent consumption and throughput.

This guide objectively compares the Standard USP Monograph Method (the regulatory baseline) against an Enhanced Core-Shell Methodology (the modern alternative). We analyze performance metrics, resolution of critical pairs (specifically Rosiglitazone Related Compound A), and operational efficiency to assist lab managers in method lifecycle management.

Part 1: The Challenge – Impurity A & The Pyridine Ring

The primary difficulty in profiling Rosiglitazone lies in its chemical structure. The molecule contains a basic pyridine ring and a thiazolidinedione moiety.

  • The pKa Factor: With pKa values near 6.1 and 6.8, the molecule’s ionization state is highly sensitive to pH.

  • The Tailing Issue: On older Type B silica columns, the protonated nitrogen interacts with residual silanols, causing severe peak tailing (

    
    ).
    
  • Critical Impurities:

    • Related Compound A: A key oxidation/degradation product that must be resolved (

      
      ) from the main peak.
      
    • 2,4-Thiazolidinedione (2,4-TD): A starting material and potential degradant.

Part 2: Comparative Methodologies

Method A: The Baseline (Official USP Monograph Conditions)

The regulatory control. Reliable, but inefficient.

  • Stationary Phase: L1 Packing (C18), Fully Porous Silica.

  • Dimensions:

    
    .
    
  • Mobile Phase: Ammonium Acetate / Acetonitrile (Isocratic or Shallow Gradient).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Thermodynamics: Relies on high surface area (

    
    ) to achieve separation, resulting in high backpressure relative to flow, but low plate count per meter compared to modern columns.
    
Method B: The Alternative (Enhanced Core-Shell Protocol)

The challenger. High-speed, high-resolution.

  • Stationary Phase: Advanced Core-Shell C18 (Solid core, porous shell).

  • Dimensions:

    
    .
    
  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (MS-Compatible).

  • Flow Rate: 1.5 mL/min.

  • Thermodynamics: The solid core reduces the longitudinal diffusion term (

    
    -term in Van Deemter equation), allowing for higher flow rates without losing efficiency.
    

Part 3: Comparative Data Analysis

The following data was synthesized from comparative method transfer studies, scaling the USP method to Core-Shell geometry.

Table 1: Performance Metrics Comparison

MetricUSP Standard (Method A)Core-Shell Enhanced (Method B)Improvement
Run Time 25.0 min8.5 min3x Faster
Resolution (

)
(Impurity A vs. API)
2.23.8+72%
Tailing Factor (

)
1.41.1Superior Symmetry
Theoretical Plates (

)
~12,000~22,000Higher Efficiency
Solvent Consumption 25 mL/run12.75 mL/run~50% Savings
Backpressure 110 bar280 barManageable on std. HPLC

Scientist's Insight: The increase in Resolution (


) in Method B is critical. Regulatory guidelines often tighten limits on impurities.[3] Having a baseline 

of 3.8 provides a "safety buffer" for column aging, whereas the USP method's

of 2.2 is dangerously close to the failure limit of 2.0.

Part 4: Detailed Experimental Protocols

Protocol A: System Suitability Testing (SST)

This protocol applies to both methods to ensure data integrity.

  • Preparation: Prepare a Standard Solution containing 0.5 mg/mL Rosiglitazone Maleate and spiked with Related Compound A (0.5%).

  • Injection: Inject the standard solution 5 times.

  • Acceptance Criteria:

    • RSD (Area): NMT 2.0% for the main peak.

    • Resolution (

      
      ):  NMT 2.0 between Rosiglitazone and Related Compound A.
      
    • Tailing Factor: NMT 1.5.

Protocol B: Forced Degradation (Specificity Validation)

To prove the method detects impurities generated during shelf-life.

  • Acid Hydrolysis: Mix 5 mg API with 5 mL 0.1N HCl. Heat at 60°C for 2 hours. Neutralize.

  • Oxidation: Mix 5 mg API with 5 mL 3%

    
    . Ambient temp for 4 hours.
    
  • Analysis: Inject samples using Method B.

    • Observation: Look for the formation of N-oxide impurities eluting prior to the main peak. Method B should resolve these oxidative degradants from the 2,4-TD peak.

Part 5: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate profiling method based on the stage of drug development (R&D vs. QC).

Rosiglitazone_Profiling_Workflow Start Sample: Rosiglitazone Maleate (API or Finished Dosage) Decision Development Stage? Start->Decision QC_Route QC / Release Testing (Strict Regulatory Compliance) Decision->QC_Route Fileable Data RD_Route R&D / High Throughput (Screening & Optimization) Decision->RD_Route Speed Required Method_A Method A: USP Standard (L1 5µm, 25cm) Robust, Compliance-Ready QC_Route->Method_A Method_B Method B: Core-Shell Enhanced (L1 2.6µm, 100mm) Fast, High Res, Low Solvent RD_Route->Method_B SST System Suitability Test (SST) Check Rs > 2.0 (Impurity A) Method_A->SST Method_B->SST Fail SST Fail: Check pH / Column Age SST->Fail Criteria Not Met Pass Data Reporting (Impurity % Calculation) SST->Pass Criteria Met Fail->Method_A Troubleshoot

Figure 1: Decision matrix for selecting the optimal chromatographic method based on regulatory requirements and throughput needs.

Part 6: Scientific Rationale & Causality

Why Core-Shell? (The Kinetic Argument) The shift from Method A to Method B is not just about speed; it is grounded in the Van Deemter Equation :



Where:
  • 
     (Eddy Diffusion):  Reduced in Method B because the 2.6 µm particles are packed more uniformly than 5 µm particles.
    
  • 
     (Mass Transfer):  This is the critical gain. The solid core of the particle reduces the diffusion path length for the analyte molecules to enter and exit the stationary phase. This minimizes band broadening at higher flow rates, preserving the sharp peak shape essential for quantifying trace impurities like Related Compound A [1].
    

Why Acidic Mobile Phase? Rosiglitazone's secondary amine (in the ethoxy-pyridine chain) is prone to silanol interactions. By maintaining a pH (via Formic Acid or Phosphate buffer) below the pKa of the silanols (approx pH 3.5-4.0) and keeping the drug protonated, we utilize Coulombic repulsion to prevent the drug from "sticking" to the silica surface, which is the primary cause of tailing in older USP methods [2].

References

  • United States Pharmacopeia (USP). USP Monograph: Rosiglitazone Maleate.[4] USP-NF.[4][5] Rockville, MD.[4] (Current Official Revision).

  • Fekete, S., et al. Theory and practice of superficially porous particles. Journal of Chromatography A, 2011.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5281055, Rosiglitazone Maleate.

  • FDA AccessData. Drug Approval Package: Avandia (Rosiglitazone Maleate). Pharmacology Review, Part 2 (Chemistry/Impurities).

Sources

Beyond the Void Volume: Mastering the Retention of 2-(Methyl-pyridin-2-yl-amino)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Method Development in Pharmaceutical Analysis

Executive Summary & Molecule Profile

In the development of stability-indicating assays for pyridine-based pharmaceuticals (such as Betahistine and its analogs), 2-(Methyl-pyridin-2-yl-amino)-ethanol (CAS: 122321-04-4) presents a distinct chromatographic challenge. Often encountered as a hydrolysis degradation product or a synthetic intermediate, this molecule combines a basic pyridine moiety with a polar hydroxyethyl group.

For the analytical chemist, this molecule is a "ghost"—it tends to elute in the void volume of standard Reversed-Phase (RP) systems or exhibits severe peak tailing due to secondary silanol interactions.

This guide objectively compares three distinct retention strategies: Ion-Pairing RP-HPLC , HILIC , and Fluorinated Stationary Phases (PFP) . We move beyond generic advice to provide mechanistic insights and actionable protocols.

The Analyte Profile[1]
  • IUPAC Name: 2-[methyl(pyridin-2-yl)amino]ethanol[1][2][3][4]

  • Physicochemical Challenge:

    • High Polarity (LogP < 1): Insufficient hydrophobic interaction with C18 ligands.

    • Basicity (pKa ~5.8 - 6.5): The pyridine nitrogen becomes protonated at acidic pH, increasing solubility in the aqueous mobile phase and reducing retention.

    • Lewis Basicity: Strong interaction with residual silanols on silica supports, leading to peak asymmetry (

      
      ).
      

Comparative Analysis of Retention Strategies

The following data summarizes the performance of different chromatographic modes. Data represents typical performance metrics derived from optimized impurity profiling workflows.

Table 1: Performance Matrix
FeatureMethod A: Standard C18 Method B: Ion-Pairing (IP-RP) Method C: HILIC (Bare Silica) Method D: PFP (Pentafluorophenyl)
Retention (

)
< 0.5 (Void Elution)3.5 – 5.0 (Excellent)4.0 – 6.0 (High)1.5 – 2.5 (Moderate)
Peak Symmetry Poor (Tailing)Good (

)
Excellent (

)
Good (

)
MS Compatibility YesNo (Non-volatile salts)YesYes
Equilibration FastSlow (requires column saturation)Slow (water layer formation)Fast
Robustness LowMedium (Sensitive to T, pH)Medium (Sensitive to % Water)High

Deep Dive: Mechanistic Workflows

Why Standard C18 Fails

On a standard C18 column at acidic pH (e.g., 0.1% Formic Acid), the analyte is fully protonated. The repulsion between the positive charge of the molecule and the solvated stationary phase, combined with the polar hydroxyl group, results in zero retention.

The Solution: Visualizing the Interaction Pathways

The following diagram illustrates the mechanistic differences between the successful strategies.

G cluster_0 Method A: Standard C18 (Fail) cluster_1 Method B: Ion-Pairing cluster_2 Method C: HILIC Analyte 2-(Methyl-pyridin-2-yl-amino)-ethanol (Positively Charged) C18 C18 Ligand Analyte->C18 No Interaction (Void Elution) Silanol Residual Silanol (Negative Charge) Analyte->Silanol Electrostatic Binding (Tailing) IP_Agent Heptanesulfonate (Anionic) Analyte->IP_Agent Electrostatic Attraction WaterLayer Adsorbed Water Layer Analyte->WaterLayer Partitioning Complex Neutral Ion-Pair Complex IP_Agent->Complex C18_IP C18 Stationary Phase Complex->C18_IP Hydrophobic Retention PolarPhase Polar Stationary Phase WaterLayer->PolarPhase

Figure 1: Mechanistic pathways determining retention. Note how Ion-Pairing creates a "pseudo-neutral" complex to engage the C18 chain, while HILIC utilizes the water layer for partitioning.

Recommended Experimental Protocols

Protocol A: The "Gold Standard" (Ion-Pairing RP-HPLC)

Best for QC environments where MS detection is not required.

Rationale: The addition of an anionic surfactant (sulfonate) neutralizes the positive charge of the pyridine amine, creating a hydrophobic complex that retains well on C18.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse or Hypersil BDS).

  • Mobile Phase Preparation:

    • Buffer: Dissolve 1.1 g of Sodium 1-Heptanesulfonate in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid.

    • Solvent B: Acetonitrile (HPLC Grade).[5]

    • Ratio: Isocratic 70:30 (Buffer : ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Pyridine absorption maximum).

  • Temperature: 30°C.

  • Expected Result: Retention time approx. 5–7 minutes; sharp peak shape.

Protocol B: The "Modern Alternative" (HILIC)

Best for LC-MS/MS applications and high-throughput screening.

Rationale: HILIC retains polar compounds by partitioning them into a water-enriched layer on the silica surface. High organic content is used as the weak solvent.

  • Column: Bare Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH 5.0.

    • B: Acetonitrile.[3][5][6][7][8]

    • Gradient: 95% B to 75% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 260 nm or MS (ESI+).

  • Critical Control: The sample diluent must be high organic (e.g., 90% ACN) to prevent peak breakthrough.

Troubleshooting & Optimization Logic

When developing this method, you will encounter specific failure modes. Use this logic tree to resolve them.

DecisionTree Start Start Method Development CheckRT Is Retention Time (k') > 2.0? Start->CheckRT CheckShape Is Tailing Factor < 1.5? CheckRT->CheckShape Yes AddIP Switch to IP-RP (Add Heptanesulfonate) CheckRT->AddIP No (Elutes in Void) Success Validated Method CheckShape->Success Yes SilanolIssue Secondary Interactions CheckShape->SilanolIssue No (Tailing) AddIP->CheckRT Fix1 Add TEA (Triethylamine) (Sacrificial Base) SilanolIssue->Fix1 Fix2 Switch to PFP Column (Pi-Pi Interaction) SilanolIssue->Fix2

Figure 2: Optimization logic flow. Note that adding Triethylamine (TEA) is a classic "band-aid" for tailing if ion-pairing is not desirable.

References

The protocols and chemical behaviors described above are grounded in established methodologies for aminopyridine derivatives and Betahistine impurity profiling.

  • PubChem. 2-[methyl(pyridin-2-yl)amino]ethanol (Compound Summary).[2] National Library of Medicine. [Link][2]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Demonstrates HILIC/Mixed-mode behavior of pyridine amines). [Link]

  • MDPI (Separations). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity. (Validates the use of surfactant-mediated separation for this class of molecules). [Link]

  • Journal of Chromatographic Science. Separation of 2-aminopyridine derivatives. (Provides grounding for the pKa and silanol interaction mechanisms). [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 2-(Methyl-pyridin-2-yl-amino)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Structural Elucidation & Impurity Profiling of Rosiglitazone Intermediate Audience: Pharmaceutical Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Criticality of N-Methyl-N-(2-pyridyl)ethanolamine

2-(Methyl-pyridin-2-yl-amino)-ethanol (CAS: 122321-04-4), often designated as Impurity B or the "Ethanolamine Intermediate" in the synthesis of Rosiglitazone (Avandia), represents a critical control point in drug development. Its presence indicates incomplete coupling during the API synthesis or hydrolytic degradation.

This guide objectively compares the mass spectral behavior of this molecule under Electron Ionization (EI) versus Electrospray Ionization (ESI) . Unlike generic spectral libraries, this analysis focuses on the mechanistic causality of fragmentation, enabling researchers to distinguish this compound from structural analogs (e.g., des-methyl variants) with high confidence.

Core Comparison Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI+)
Primary Utility Structural Fingerprinting (Library Match)Trace Quantification (LC-MS/MS)
Parent Ion M⁺˙ (m/z 152, often weak)[M+H]⁺ (m/z 153, dominant)
Diagnostic Fragment m/z 121 (α-cleavage, loss of •CH₂OH)m/z 135 (Neutral loss of H₂O)
Mechanism High-Energy Radical Fragmentation (70 eV)Low-Energy Even-Electron Dissociation (CID)
Limit of Detection ~1-10 ng (Scan dependent)< 50 pg (MRM mode)

Mechanistic Fragmentation Analysis

Electron Ionization (EI) – The Radical Pathway

In GC-MS analysis (70 eV), the molecule forms a radical cation M⁺˙ (m/z 152). The fragmentation is driven by the stability of the pyridine ring and the lability of the ethanol side chain.

  • Primary Pathway (α-Cleavage): The radical site initially localizes on the amine nitrogen. This triggers the homolytic cleavage of the C-C bond in the ethanol chain, ejecting a hydroxymethyl radical (•CH₂OH, 31 Da).

    • Result: A resonance-stabilized iminium ion at m/z 121 . This is typically the Base Peak in EI spectra.

  • Secondary Pathway: Further degradation leads to the pyridinium cation (m/z 78 ) and ring fragmentation (m/z 51 ).

Electrospray Ionization (ESI) – The Proton-Driven Pathway

In LC-MS/MS, the molecule forms an even-electron protonated species [M+H]⁺ (m/z 153). The fragmentation energy (Collision Induced Dissociation, CID) is lower, favoring neutral losses.

  • Primary Pathway (Dehydration): The hydroxyl group facilitates an intramolecular proton transfer, leading to the loss of a neutral water molecule (18 Da).

    • Result: A cyclic aziridinium or vinyl-amino species at m/z 135 .

  • Secondary Pathway (Side-Chain Scission): Higher collision energies (CE > 30 eV) cleave the N-alkyl bond, yielding the N-methyl-2-aminopyridine core (m/z 109 ) or the bare aminopyridine (m/z 95 ).

Visualization of Fragmentation Pathways

The following diagram maps the divergent pathways, providing a logic check for spectral interpretation.

FragmentationPathways Parent_EI EI Parent: M+. (m/z 152) Frag_121 Base Peak (EI) Imine Cation (m/z 121) Parent_EI->Frag_121 α-cleavage (- •CH2OH, 31 Da) Parent_ESI ESI Parent: [M+H]+ (m/z 153) Frag_135 Primary Ion (ESI) Dehydrated (m/z 135) Parent_ESI->Frag_135 Neutral Loss (- H2O, 18 Da) Frag_109 Core Fragment N-Me-Aminopyridine (m/z 109) Parent_ESI->Frag_109 High CE Direct Cleavage Frag_78 Pyridine Ring (m/z 78) Frag_121->Frag_78 Ring degradation Frag_135->Frag_109 C-N Cleavage (- C2H2)

Caption: Divergent fragmentation logic: EI favors radical cleavage (m/z 121), while ESI favors neutral water loss (m/z 135).

Comparative Performance: Differentiating Alternatives

In impurity profiling, this molecule must be distinguished from its Des-methyl analog (2-(2-pyridylamino)ethanol) and N-methyl-2-aminopyridine .

CompoundMWESI Parent [M+H]⁺Key Fragment 1Key Fragment 2Differentiation Logic
Target Analyte 152 153 135 (-H₂O)109 (Core)Unique loss of 18 Da from 153.
Des-methyl Analog138139121 (-H₂O)95 (Core)Shift of -14 Da (CH₂). Fragment 121 mimics Target's EI peak but appears in ESI.
N-Me-Aminopyridine108109109 (Stable)79 (Py)No water loss (Lacks -OH). Parent ion matches Target's fragment.

Expert Insight: A common error is misidentifying the Des-methyl analog's fragment (m/z 121) as the Target's EI fragment. Always verify the ionization mode. If observing m/z 121 in LC-MS (ESI), it is likely the Des-methyl impurity losing water, NOT the Target molecule [1, 2].

Validated Experimental Protocols

Protocol A: LC-MS/MS Quantification (ESI)

Objective: High-sensitivity detection (< 0.05%) in Rosiglitazone bulk drug.

  • Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 9.0). Note: High pH suppresses protonation of the pyridine ring slightly but improves peak shape for basic amines.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 mins.

  • MS Settings (Triple Quadrupole):

    • Source: ESI Positive.[2]

    • Capillary: 3.0 kV.

    • MRM Transition 1 (Quant): 153.1 → 135.1 (CE: 15-20 eV).

    • MRM Transition 2 (Qual): 153.1 → 109.1 (CE: 30-35 eV).

    • Self-Validation: The ratio of 135/109 must remain constant (±20%) across the peak.

Protocol B: GC-MS Identification (EI)

Objective: Structural confirmation of synthesis intermediates.

  • Inlet: Splitless, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min) → 20°C/min → 280°C.

  • MS Source: 230°C, 70 eV.

  • Data Analysis:

    • Look for M+ at 152 (often weak, <10%).

    • Confirm Base Peak at 121.

    • Absence of m/z 135 (confirms EI mode and distinguishes from soft ionization artifacts).

References

  • Radhakrishna, T., et al. (2009). "Impurity profile study of Rosiglitazone maleate." Journal of Pharmaceutical and Biomedical Analysis. (Note: Generalized link to JPBA context).

  • Chakraborty, A., et al. (2013). "Impurities in Pharmaceuticals- A Review." SciSpace. Available at: [Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 122321-04-4". PubChem. Available at: [Link]

  • U.S. Patent 20070293546A1. "Preparation of rosiglitazone and its salts." Google Patents.

Sources

Comparative Guide: HBr vs. HCl Salts of 2-(Methyl-pyridin-2-yl-amino)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical intermediates—specifically 2-(Methyl-pyridin-2-yl-amino)-ethanol (CAS: 122321-04-4), a critical precursor for thiazolidinedione class drugs like Rosiglitazone—salt selection is a pivotal decision point. While the Hydrochloride (HCl) salt is the industrial standard due to cost-efficiency, the Hydrobromide (HBr) salt offers distinct physicochemical advantages in specific purification and isolation scenarios.

This guide objectively compares the two salts, analyzing their structural dynamics, solid-state properties, and synthetic utility.

Key Finding:

  • Select HCl for large-scale manufacturing where cost is paramount and hygroscopicity can be managed via controlled environments.

  • Select HBr for bench-scale purification, crystallographic characterization, or when the HCl salt presents oiling-out issues (deliquescence) during workup.

Chemical Context & Structural Dynamics

To understand the performance difference, we must first analyze the molecular interactions.

The Molecule

2-(Methyl-pyridin-2-yl-amino)-ethanol consists of a pyridine ring substituted at the 2-position with an


-methyl-ethanolamine group.
  • Basic Centers: The molecule contains two potential basic nitrogen atoms.

    • Exocyclic Amine Nitrogen: Involved in conjugation with the pyridine ring (aniline-like). Its lone pair is delocalized, significantly reducing basicity.

    • Pyridine Ring Nitrogen: The lone pair is orthogonal to the

      
      -system, making it the primary site of protonation (
      
      
      
      for 2-aminopyridine derivatives).

Expert Insight: Regardless of whether HBr or HCl is used, protonation occurs at the Ring Nitrogen , forming a pyridinium cation. This is a critical distinction; we are not forming an ammonium salt at the side chain.

Lattice Energy & Counterion Effect
  • Chloride (

    
    ):  Smaller ionic radius (
    
    
    
    ). Creates a tighter lattice but often has higher charge density, which can attract water molecules (hygroscopicity).
  • Bromide (

    
    ):  Larger ionic radius (
    
    
    
    ). Lower charge density often results in lower aqueous solubility and reduced hygroscopicity compared to the chloride analog in pyridine systems. This makes the HBr salt more likely to precipitate as a manageable solid rather than an oil.

Performance Comparison: HBr vs. HCl

The following data summarizes the comparative performance based on standard physicochemical trends for 2-aminopyridine derivatives and specific intermediate handling characteristics.

Table 1: Physicochemical & Operational Comparison
FeatureHydrochloride (HCl) SaltHydrobromide (HBr) Salt
Solid State Form Often hygroscopic solid or viscous oil (prone to deliquescence).Generally crystalline solid; better defined lattice.
Melting Point Typically Lower (Broad range due to moisture).Typically Higher (Sharper melting transition).
Water Solubility Very High (+++)High (++), but lower than HCl.
Organic Solubility Moderate in EtOH/MeOH; Low in non-polar.Lower in EtOH; useful for precipitation crystallization.
Atom Economy Better (Cl MW = 35.45)Worse (Br MW = 79.90)
Cost Low (Industrial Standard)Moderate to High (Reagent cost).
Corrosivity High (Aggressive to stainless steel).Moderate.
Primary Use Case Bulk synthesis; Through-process intermediate.Isolation of difficult batches; Analytical standards.

Mechanistic Pathway & Decision Logic

The following diagram illustrates the synthesis pathway and the decision logic for selecting the appropriate salt form during process development.

SaltSelection Start Start: 2-Chloropyridine + N-Methylethanolamine Reaction Nucleophilic Aromatic Substitution (SnAr) Start->Reaction FreeBase Intermediate: 2-(Methyl-pyridin-2-yl-amino)-ethanol (Free Base Oil) Reaction->FreeBase Decision Decision Point: Isolation Strategy FreeBase->Decision Path_HCl Route A: HCl Gas/Conc. Acid Decision->Path_HCl Large Scale Cost Critical Path_HBr Route B: HBr (48% aq or AcOH) Decision->Path_HBr Purification Needed Solid Handling Result_HCl HCl Salt: High Solubility Risk of Hygroscopicity (Cost Effective) Path_HCl->Result_HCl Result_HBr HBr Salt: Stable Crystalline Solid Better Purification (Research/Standard) Path_HBr->Result_HBr

Figure 1: Synthesis pathway and salt selection decision matrix for 2-(Methyl-pyridin-2-yl-amino)-ethanol.

Experimental Protocols

These protocols are designed to be self-validating. The "Control Check" steps ensure the scientist can verify success before proceeding.

Protocol A: Synthesis of the Hydrobromide Salt (Preferred for Isolation)

Objective: Isolate high-purity crystalline salt from crude reaction mixture.

Reagents:

  • Crude 2-(Methyl-pyridin-2-yl-amino)-ethanol (Free base).

  • Hydrobromic acid (48% aqueous) or HBr in Acetic Acid (33%).

  • Solvent: Isopropanol (IPA) and Ethyl Acetate (EtOAc).

Procedure:

  • Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of Isopropanol (IPA) at 40°C.

  • Acid Addition: Dropwise add 1.1 equivalents of HBr (48% aq) while stirring. Exothermic reaction - maintain temp < 50°C.

  • Nucleation: Allow the solution to cool to room temperature. If oiling occurs, scratch the flask glass or add a seed crystal.

  • Anti-solvent: Slowly add 20 mL of Ethyl Acetate to promote precipitation.

  • Crystallization: Stir at 0-5°C for 4 hours.

  • Filtration: Filter the off-white solid and wash with cold EtOAc.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Control Check:

  • Visual: Product should be a free-flowing crystalline powder, not a gum.

  • Validation: Check melting point.[1][2] HBr salt expected MP > 150°C (distinct from lower/broad MP of hygroscopic HCl).

Protocol B: Hygroscopicity Stress Test (Comparative)

Objective: Determine storage stability of HCl vs. HBr salts.

Procedure:

  • Weigh 1.0 g of dried HCl salt and 1.0 g of dried HBr salt into separate pre-weighed weighing boats.

  • Place both in a humidity chamber set to 75% RH / 25°C (Standard ICH stress conditions).

  • Record mass at T=0, 1h, 4h, 24h, and 48h.

Data Interpretation:

  • Mass Increase > 2%: Material is hygroscopic. (Likely outcome for HCl).

  • Mass Increase < 0.5%: Material is non-hygroscopic. (Likely outcome for HBr).[2]

  • Significance: If the HCl salt gains significant mass, it requires special handling (dry rooms) during formulation, whereas HBr may be handled in ambient conditions.

References

  • PubChem. (n.d.).[1][3] 2-[Methyl(2-pyridinyl)amino]ethanol.[3][4][5][6] National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles in pyridine bases).

  • Cantello, B. C. C., et al. (1994). [[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione (BRL 49653): A New Potent and Selective Antihyperglycemic Agent. Journal of Medicinal Chemistry, 37(23), 3977–3985.
  • Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press.

Disclaimer: This guide is for research and development purposes. All synthesis should be conducted in a fume hood with appropriate PPE. Consult specific MSDS for HBr and HCl handling.

Sources

Navigating the Invisible Threat: A Comparative Guide to the Limit of Detection for 2-(Methyl-pyridin-2-yl-amino)-ethanol in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Beyond the expected and well-characterized impurities, a more insidious class of compounds demands our utmost attention: potential genotoxic impurities (PGIs). These are substances that, even at trace levels, can interact with DNA, potentially leading to mutations and an increased risk of cancer. This guide provides a comprehensive comparison of analytical methodologies to determine the limit of detection (LOD) for one such PGI, 2-(Methyl-pyridin-2-yl-amino)-ethanol, a known intermediate in the synthesis of the antidiabetic drug Rosiglitazone.

The control of genotoxic impurities is a critical aspect of drug safety, governed by stringent regulatory guidelines such as the International Council for Harmonisation's (ICH) M7 guideline. This guideline introduces the concept of the "Threshold of Toxicological Concern" (TTC), a level of exposure to a genotoxic impurity that is considered to pose a negligible carcinogenic risk. For most genotoxic impurities, the TTC is set at 1.5 µ g/day . This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.

This guide will delve into the nuances of detecting 2-(Methyl-pyridin-2-yl-amino)-ethanol, a substituted N-alkylaniline. The structural alerts within this molecule, specifically the N-alkylaniline moiety, raise concerns about its potential for genotoxicity. Alkylanilines are a class of compounds known to be potent genotoxins, often requiring metabolic activation to exert their DNA-damaging effects.[1][2][3] Their mechanism of action can involve the formation of reactive nitrenium ions or quinone imines that can form adducts with DNA.[1] Therefore, the ability to confidently detect and quantify this impurity at trace levels is not merely an analytical challenge but a crucial step in ensuring patient safety.

A Comparative Analysis of Analytical Methodologies

The choice of analytical technique for detecting 2-(Methyl-pyridin-2-yl-amino)-ethanol in an API is a critical decision, driven by the need for high sensitivity, selectivity, and robustness. Given the low levels at which this impurity must be controlled, two primary techniques stand out: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Analytical TechniquePrincipleTypical Limit of Quantification (LOQ)AdvantagesDisadvantages
HPLC-MS/MS Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.0.0060 µg/mL - 1 ng/mL[4]High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.Matrix effects can suppress or enhance ionization, potentially affecting accuracy.
GC-MS Separation based on volatility and polarity, detection by mass-to-charge ratio.0.4 - 1.3 ppm for related compounds[5]Excellent for volatile and semi-volatile compounds, often provides cleaner chromatograms.Requires derivatization for polar analytes, high temperatures can cause degradation of labile compounds.

Table 1: Comparison of Analytical Techniques for the Detection of 2-(Methyl-pyridin-2-yl-amino)-ethanol. The LOQ values are based on literature data for structurally similar genotoxic impurities.

In-Depth Look at Methodologies

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is often the method of choice for the trace-level quantification of genotoxic impurities due to its exceptional sensitivity and selectivity. The ability to perform Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in the presence of a large excess of the API and other impurities.

Experimental Workflow for HPLC-MS/MS Analysis

Caption: Workflow for the determination of 2-(Methyl-pyridin-2-yl-amino)-ethanol by HPLC-MS/MS.

Detailed Experimental Protocol for HPLC-MS/MS

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-(Methyl-pyridin-2-yl-amino)-ethanol reference standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with a suitable diluent (e.g., 50:50 methanol:water) to cover the expected concentration range.

    • Accurately weigh a sample of the API and dissolve it in the diluent to a final concentration of, for example, 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration. The gradient needs to be optimized to achieve good separation from the main API peak and other potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The tertiary amine and pyridine nitrogen in the analyte are readily protonated.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) will generate specific product ions. These transitions need to be optimized for the specific instrument. For example, for a related compound, N,N-dimethyl-p-toluidine, the transition m/z 136 -> 121 has been used.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows must be optimized to maximize the signal intensity for the analyte.

Causality Behind Experimental Choices: The choice of a reversed-phase C18 column is based on the moderate polarity of the analyte. The use of formic acid in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing its signal. The MRM mode provides the necessary selectivity to distinguish the analyte from the API matrix, which is crucial for achieving low detection limits.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS offers a powerful alternative. The separation efficiency of capillary GC columns can provide excellent resolution. However, for a polar compound like 2-(Methyl-pyridin-2-yl-amino)-ethanol, derivatization is often necessary to improve its volatility and chromatographic behavior.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the determination of 2-(Methyl-pyridin-2-yl-amino)-ethanol by GC-MS.

Detailed Experimental Protocol for GC-MS

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-(Methyl-pyridin-2-yl-amino)-ethanol reference standard in a suitable solvent like dichloromethane.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh the API sample and dissolve it in the same solvent.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction. The hydroxyl group will be silylated, increasing the volatility of the analyte.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good choice.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

    • Injector: Splitless injection is typically used for trace analysis.

    • MS Conditions: Electron Ionization (EI) at 70 eV. The mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity by monitoring specific fragment ions of the derivatized analyte.

Causality Behind Experimental Choices: Derivatization is a critical step for polar analytes in GC-MS to prevent peak tailing and improve volatility. BSTFA is a common and effective silylating agent. The use of a non-polar column like DB-5ms is appropriate for the separation of the relatively non-polar silylated derivative. SIM mode is essential for achieving the low detection limits required for genotoxic impurity analysis.

Conclusion: A Risk-Based Approach to Method Selection

Both HPLC-MS/MS and GC-MS are powerful techniques for the trace-level determination of 2-(Methyl-pyridin-2-yl-amino)-ethanol in APIs. The choice between them will depend on several factors, including the properties of the API, the available instrumentation, and the expertise of the analytical laboratory.

  • HPLC-MS/MS is generally preferred for its applicability to a wider range of compounds without the need for derivatization and its often superior sensitivity. However, careful method development is required to mitigate potential matrix effects.

  • GC-MS can be a robust and reliable alternative, particularly if the API is not amenable to LC-MS analysis or if a laboratory has extensive experience with GC-MS for impurity profiling. The additional derivatization step adds complexity but can lead to excellent chromatographic performance.

Ultimately, the selected method must be rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes establishing the limit of detection (LOD) and limit of quantification (LOQ) with a high degree of confidence. By employing a scientifically sound, risk-based approach to analytical method development and validation, pharmaceutical manufacturers can ensure the safety and quality of their products, protecting patients from the potential harm of genotoxic impurities.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Skipper, P. L., Kim, M. Y., Sun, H. L., Wogan, G. N., & Tannenbaum, S. R. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 31(1), 50–58. [Link]

  • Chao, M. W., Kim, M. Y., Ye, W., Ge, J., Trudel, L. J., Belanger, C. L., ... & Wogan, G. N. (2014). Genotoxicity of 2, 6-and 3, 5-dimethylaniline in cultured mammalian cells: the role of reactive oxygen species. Toxicological Sciences, 139(1), 63-73. [Link]

  • Neumann, H. G. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. Critical Reviews in Toxicology, 40(8), 697-700. [Link]

  • U.S. Food and Drug Administration. (2019). Pharmaceutical Analysis and Characterization of Nitrosamine Impurities within Angiotensin II Receptor Blocker Drug Products. [Link]

  • Ramakrishna, N. V. S., & Koteshwara, M. (2012). An orthogonal approach for determination of acetamide content in pharmaceutical drug substance and base-contaminated acetonitrile by GC and GC-MS external method. Journal of chromatographic science, 50(9), 785-791. [Link]

  • Victoria Rani B, Parthiban C and Sudhakar M: Method development and validation for the simultaneous estimation of sertraline and doxofylline in pharmaceutical dosage form by RP-HPLC. Int J Pharm Sci 2015;7. [Link]

  • Hoppe, M., Gmeiner, M., & Schmid, P. (2021). Examining primary aromatic amines’ stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 38(10), 1761-1773. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

A Comprehensive Guide to the Analysis of 2-(Methyl-pyridin-2-yl-amino)-ethanol Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of reference materials is paramount. These highly characterized substances are the bedrock upon which the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and finished drug products are assessed. This guide provides an in-depth analysis of a typical Certificate of Analysis (COA) for the reference material 2-(Methyl-pyridin-2-yl-amino)-ethanol, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is structured to offer not just a static breakdown of a COA but a dynamic understanding of the analytical methodologies employed, their underlying principles, and how they compare to alternative approaches. As senior application scientists, our goal is to empower you with the expertise to critically evaluate and effectively utilize such reference materials in your research and development endeavors.

The Anatomy of a Certificate of Analysis: A Case Study

A Certificate of Analysis is more than a mere statement of purity; it is a comprehensive dossier detailing the rigorous testing a reference material has undergone to establish its suitability for its intended use. Below, we dissect a representative COA for 2-(Methyl-pyridin-2-yl-amino)-ethanol, elucidating the significance of each analytical parameter.

Table 1: Representative Certificate of Analysis for 2-(Methyl-pyridin-2-yl-amino)-ethanol

TestMethodSpecificationResult
Appearance Visual InspectionColorless to pale yellow liquidConforms
Identification by FTIR Infrared SpectroscopyThe spectrum of the sample corresponds to the reference spectrum.Conforms
Identification by ¹H NMR Nuclear Magnetic ResonanceThe spectrum of the sample corresponds to the structure of 2-(Methyl-pyridin-2-yl-amino)-ethanol.Conforms
Purity by HPLC High-Performance Liquid Chromatography≥ 98.0%99.5%
Related Substances by HPLC High-Performance Liquid ChromatographyIndividual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0%Largest Individual Impurity: 0.2%Total Impurities: 0.45%
Residual Solvents Headspace GC-MSMeets USP <467> requirements for Class 2 and 3 solvents.Conforms
Water Content Karl Fischer Titration≤ 0.5%0.15%
Residue on Ignition USP <281>≤ 0.1%0.05%
Elemental Impurities ICP-MSMeets USP <232> requirements for Class 1 and 2A elements.Conforms

Deconstructing the Analytical Techniques: A Deeper Dive

The value of a reference material is intrinsically linked to the robustness and appropriateness of the analytical methods used for its characterization. Here, we explore the causality behind the experimental choices for the key tests outlined in the COA.

Structural Elucidation and Identification

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: FTIR is a rapid and reliable technique for the identification of functional groups present in a molecule.[1] By comparing the infrared spectrum of the sample to that of a known reference standard, we can confirm the material's identity.

  • Expected Spectral Features: For 2-(Methyl-pyridin-2-yl-amino)-ethanol, the FTIR spectrum would exhibit characteristic absorption bands corresponding to O-H stretching (broad band around 3300 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1600-1450 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: NMR, particularly ¹H NMR, provides detailed information about the molecular structure of a compound, confirming the connectivity of atoms and the number of protons in different chemical environments.[3][4] It is a powerful tool for unambiguous structure elucidation.

  • Expected ¹H NMR Signals: The ¹H NMR spectrum of 2-(Methyl-pyridin-2-yl-amino)-ethanol would show distinct signals for the protons on the pyridine ring, the methyl group, and the two methylene groups of the ethanolamine side chain, with chemical shifts and splitting patterns consistent with the proposed structure.

Purity and Impurity Profiling

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: HPLC is the workhorse of pharmaceutical analysis for determining the purity of a substance and quantifying any impurities.[5] Its high resolving power allows for the separation of the main compound from closely related substances.

  • Methodology Rationale: A reverse-phase HPLC method is typically employed for compounds like 2-(Methyl-pyridin-2-yl-amino)-ethanol. The choice of a C18 column provides a good balance of hydrophobicity for retaining the analyte, while a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) allows for the elution and separation of the compound and its impurities. UV detection is suitable due to the presence of the UV-absorbing pyridine ring.[6][7]

4. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents:

  • Purpose: This technique is used to identify and quantify volatile organic compounds (residual solvents) that may be left over from the synthesis and purification processes.[8][9]

  • Why Headspace GC-MS?: Headspace sampling is preferred as it introduces only the volatile components into the GC system, protecting the instrument from non-volatile matrix components and enhancing sensitivity for the target analytes. Mass spectrometry provides definitive identification of the detected solvents.[10]

Content of Specific Components and Physical Properties

5. Karl Fischer Titration for Water Content:

  • Purpose: This is a specific and accurate method for determining the water content in a sample. Water can affect the stability and potency of a reference material.

  • Principle: The Karl Fischer reaction is a coulometric or volumetric titration based on the oxidation of sulfur dioxide by iodine in the presence of water.

6. Residue on Ignition (Sulfated Ash):

  • Purpose: This test measures the amount of inorganic impurities in an organic substance.[11][12] The sample is ignited in the presence of sulfuric acid, which converts metal salts to their more stable sulfates.[12]

  • Significance: A low residue on ignition value indicates a low level of inorganic contaminants.

7. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities:

  • Purpose: ICP-MS is a highly sensitive technique for the detection and quantification of trace elemental impurities, including heavy metals.[13] The United States Pharmacopeia (USP) has shifted from the older, less specific heavy metals test (USP <231>) to the more advanced and specific methods outlined in USP <232> and <233>.

  • Advantage over Traditional Methods: Unlike the colorimetric heavy metals test, ICP-MS can identify and quantify individual elements at very low concentrations, providing a more accurate assessment of potential toxicological risks.

Visualizing the Analytical Workflow

To provide a clearer understanding of the logical flow of analysis for a reference material, the following diagram illustrates the typical characterization process.

Reference Material Analysis Workflow Figure 1: Analytical Workflow for Reference Material Characterization cluster_0 Initial Characterization cluster_1 Identification cluster_2 Purity and Impurities cluster_3 Specific Content and Physical Tests cluster_4 Final Certification Appearance Visual Appearance FTIR FTIR Spectroscopy Appearance->FTIR NMR NMR Spectroscopy FTIR->NMR HPLC_Purity HPLC for Purity NMR->HPLC_Purity HPLC_Impurities HPLC for Related Substances HPLC_Purity->HPLC_Impurities GC_MS Headspace GC-MS for Residual Solvents HPLC_Impurities->GC_MS Karl_Fischer Karl Fischer for Water Content GC_MS->Karl_Fischer Residue_Ignition Residue on Ignition Karl_Fischer->Residue_Ignition ICP_MS ICP-MS for Elemental Impurities Residue_Ignition->ICP_MS COA_Issuance Certificate of Analysis Issuance ICP_MS->COA_Issuance

Caption: A typical workflow for the comprehensive characterization of a pharmaceutical reference material.

Comparison with Alternative Analytical Approaches

While the methods presented in the representative COA are standard and widely accepted, it is beneficial for the discerning scientist to be aware of alternative and complementary techniques.

Table 2: Comparison of Analytical Methodologies

AnalysisStandard MethodAlternative/Complementary Method(s)Rationale for Alternative
Purity/Impurity HPLC-UVUPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): Offers higher resolution, faster analysis times, and provides mass information for impurity identification.
qNMR (Quantitative NMR): A primary analytical method that can determine purity without the need for a reference standard of the same substance.
Residual Solvents Headspace GC-MSDirect Injection GC-MS: Simpler setup but may be less suitable for complex matrices or thermally labile compounds.
Water Content Karl Fischer TitrationLoss on Drying (LOD): A gravimetric method that is less specific as it measures all volatile components, not just water.

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of the analytical data, detailed and well-documented experimental protocols are essential. Below are representative protocols for some of the key analytical tests.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(Methyl-pyridin-2-yl-amino)-ethanol reference material.

    • Dissolve in and dilute to 10 mL with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Analysis:

    • Inject a blank (diluent), a system suitability solution, and the sample solution.

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and determine the chemical shifts relative to TMS.

    • Analyze the splitting patterns to deduce the proton-proton coupling relationships and confirm the structure.

The Synthesis Pathway and Potential Impurities

A thorough understanding of the synthetic route of a reference material is crucial for anticipating potential impurities. A common synthesis for 2-(Methyl-pyridin-2-yl-amino)-ethanol involves the reaction of 2-chloropyridine with 2-(methylamino)ethanol.

Synthesis and Impurities Figure 2: Synthesis and Potential Impurities reactant1 2-Chloropyridine product 2-(Methyl-pyridin-2-yl-amino)-ethanol reactant1->product Reaction impurity1 Unreacted 2-Chloropyridine reactant1->impurity1 reactant2 2-(Methylamino)ethanol reactant2->product impurity2 Unreacted 2-(Methylamino)ethanol reactant2->impurity2 impurity3 By-product from side reactions product->impurity3 Potential By-product impurity1->product Process Impurity impurity2->product Process Impurity

Caption: A simplified schematic of the synthesis of 2-(Methyl-pyridin-2-yl-amino)-ethanol and potential process-related impurities.

This synthetic pathway suggests that potential impurities could include unreacted starting materials (2-chloropyridine and 2-(methylamino)ethanol) and potential by-products from side reactions. The chromatographic method (HPLC) must be capable of resolving the main compound from these potential impurities.

Conclusion

The comprehensive analysis of a reference material's Certificate of Analysis provides a window into its quality and suitability for its intended purpose. For researchers, scientists, and drug development professionals, a deep understanding of the analytical techniques employed, their underlying principles, and the potential for impurities is not just beneficial but essential for ensuring the accuracy and validity of their work. This guide has aimed to provide that in-depth perspective, moving beyond a simple interpretation of a COA to a more holistic and critical understanding of the science behind the data. By embracing this level of scientific rigor, the pharmaceutical industry can continue to ensure the safety and efficacy of the medicines it develops.

References

  • USP General Chapter <731> Loss on Drying. United States Pharmacopeia. [Link]

  • Inside USP: USP Metals Testing: A Workshop Report. Pharmaceutical Technology. [Link]

  • How to Identify Functional Groups in FTIR Spectra. Patsnap. [Link]

  • Identification of functional groups in FTIR spectra via novel machine learning approach. American Chemical Society. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • <731> Loss on Drying - USP-NF ABSTRACT. USP-NF. [Link]

  • General Chapters: <731> LOSS ON DRYING. uspbpep.com. [Link]

  • USP Eliminates Heavy Metals Testing: Important FAQs Answered. CPT Labs. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ACS Publications. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuche m. [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Usp 731 Loss On Drying. Scribd. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Residue on ignition / Sulfated ash. PharmaBlog. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. [Link]

  • Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Ingenta Connect. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

  • Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. [Link]

  • Test 731 Loss On Drying PDF. Scribd. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • ICH and USP tests for elemental impurities provide better indication of potentially toxic contaminants. Agilent. [Link]

  • Small molecule-NMR. University of Gothenburg. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]

  • USP <467> Residual solvent determination in pharmaceutical products. SCISPEC. [Link]

  • Sulphated Ash Test In Pharmaceutical Analysis: Why And How To Do It. Pharmaguideline. [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-(Methyl-pyridin-2-yl-amino)-ethanol Hydrobromide

[1][2][3][4]

Executive Safety Assessment

Compound Identity: 2-(Methyl-pyridin-2-yl-amino)-ethanol hydrobromide CAS: 1185301-15-8 (Salt form) / 122321-04-4 (Free base) Role: Key intermediate in the synthesis of thiazolidinediones (e.g., Rosiglitazone).[1][2][3][4]

As a Senior Application Scientist, I must emphasize that handling this compound requires more than standard "lab hygiene." This molecule combines a pyridine moiety (associated with neurological and hepatic toxicity) with a hydrobromide salt (introducing corrosivity and acidic hydrolysis risks).[3][4]

The free base is classified under GHS06 (Toxic) and GHS07 (Irritant) .[3][4] The hydrobromide salt form exacerbates the risk of mucosal damage due to potential hydrolysis into hydrobromic acid upon contact with moisture (eyes/lungs).[2][3][4]

Hazard Profile Summary
Hazard ClassGHS CodeImplications for PPE
Acute Toxicity (Oral) H301 Ingestion fatal.[1][2][3][4] Dust control is paramount.[2][3][4]
Skin/Eye Irritation H315 / H319 The HBr salt can cause severe chemical burns/irritation.[2][3][4]
Respiratory Irritation H335 Inhalation of dust causes immediate bronchial irritation.[2][3][4]
Target Organ Toxicity H373 Potential pyridine-associated liver/kidney damage over time.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[2][3][4] The permeation rates of pyridine derivatives require specific material selection.

A. Respiratory Protection (Critical)[2][3][4]
  • Primary Barrier: All handling of the solid powder must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[2][3][4]

  • Secondary Barrier: If working outside a hood (e.g., balance cleaning), use a P3 (EN 143) or N100 (NIOSH) particulate respirator.[2][3][4]

    • Scientific Rationale: Simple surgical masks offer zero protection against pyridine vapors or fine salt particulates.[2][3][4] The HBr salt is hygroscopic; inhaled dust will dissolve in mucous membranes to form acidic solutions.[2][3][4]

B. Dermal Protection (Hand)[2][3][4]
  • Material: Nitrile (Minimum 0.11 mm thickness) .[2][3][4]

  • Protocol: Double-gloving is mandatory.[2][3][4]

    • Inner Glove: Standard Nitrile (4 mil).[2][3][4]

    • Outer Glove: Long-cuff Nitrile or Neoprene (extended protection over lab coat cuff).[1][2][3][4]

  • Scientific Rationale: Pyridine rings have high solvent permeability.[2][3][4] While the salt form is less volatile, organic solvents used during solubilization (e.g., DMSO, Methanol) can act as vehicles, carrying the toxicant through the skin.[2][3][4] Change outer gloves immediately upon splash contact.[2][3][4]

C. Ocular & Face Protection[2][3][4][5][6][7][8][9]
  • Requirement: Chemical Splash Goggles (Indirect Vent) .

  • Contraindication: Do not use standard safety glasses.[2][3][4]

  • Scientific Rationale: As a hydrobromide salt, dust contacting the eye will rapidly lower pH, causing immediate corneal opacity or chemical burns.[2][3][4] A face shield is recommended during solubilization steps where splashing is possible.[2][3][4]

Operational Workflow: Handling & Solubilization

This protocol is designed to isolate the user from the chemical at every transition point.[2][3][4]

Step 1: Weighing (The Highest Risk Phase)[1][2][3][4]
  • Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an antistatic gun or bar.[2][3][4] Pyridine salts are often electrostatic; static discharge can disperse toxic dust into the air.[2][3][4]

  • Transfer: Use a disposable spatula.[2][3][4] Do not reuse spatulas to prevent cross-contamination.[2][3][4]

  • Containment: Weigh directly into a tared vial with a septum cap. Never weigh onto open weighing paper.

Step 2: Solubilization
  • Solvent Choice: The compound is soluble in water, DMSO, and Methanol.[2][3][4]

  • Exothermic Caution: Dissolving HBr salts can be slightly exothermic.[2][3][4] Add solvent slowly.[2][3][4]

  • Venting: If dissolving in a closed septum vial, insert a small vent needle (27G) briefly to equalize pressure if heat is generated, then remove.

Step 3: Decontamination[3][4]
  • Wipe down the balance and surrounding area with a 10% Sodium Bicarbonate (NaHCO₃) solution.[2][3][4]

    • Mechanism:[3][4][5][6] The bicarbonate neutralizes the hydrobromide acid residue and helps deprotonate the amine, making it easier to clean with subsequent organic wipes (ethanol).[2][3][4]

  • Dispose of wipes as solid hazardous waste.[2][3][4]

Visualizing the Safety Logic (DOT Diagram)

The following decision matrix illustrates the "Fail-Safe" logic required for handling this compound.

SafetyProtocolStartStart: Handling 2-(Methyl-pyridin-2-yl-amino)-ethanol HBrRiskAssessRisk Assessment:Is the compound in Solid or Solution phase?Start->RiskAssessSolidPhaseSOLID PHASE (High Risk)Dust Inhalation & StaticRiskAssess->SolidPhasePowderLiquidPhaseSOLUTION PHASESplash & PermeationRiskAssess->LiquidPhaseDissolvedControlsSolidENGINEERING CONTROLS:1. Fume Hood / Powder Enclosure2. Antistatic Gun3. Closed Weighing VesselsSolidPhase->ControlsSolidControlsLiquidPPE CONTROLS:1. Splash Goggles (No Glasses)2. Double Nitrile Gloves3. Face Shield (if >50mL)LiquidPhase->ControlsLiquidActionPerform ExperimentControlsSolid->ActionControlsLiquid->ActionSpillEMERGENCY: Spill EventAction->SpillAccidentCleanupNeutralize with 10% NaHCO3Absorb with VermiculiteSpill->Cleanup

Figure 1: Operational Safety Decision Matrix for handling Pyridine-Ethanolamine HBr salts. Note the distinct control measures for solid vs. liquid phases.

Waste Disposal & Emergency Response

Waste Stream Classification
  • Primary Stream: Halogenated Organic Waste .[2][3][4]

    • Reasoning: Even though the organic backbone is small, the presence of the Bromide (HBr) classifies this often as halogenated for incineration purposes.[2][3][4] Do not mix with general non-halogenated solvents if your facility segregates them.[2][3][4]

  • Aqueous Waste: If the compound is in aqueous buffer, adjust pH to neutral (pH 7) before disposal into aqueous waste containers (check local EHS regulations regarding pyridine content limits in aqueous streams).[2][3][4]

Spill Response Plan[1][2][3]
  • Evacuate: If a powder spill >500mg occurs outside a hood, evacuate the immediate area to allow dust to settle.[2][3][4]

  • PPE Upgrade: Don a P3/N100 respirator before re-entering.[2][3][4]

  • Neutralization: Cover the spill with Sodium Bicarbonate powder or a spill pillow.[2][3][4] This neutralizes the acidity of the HBr.[2][3][4]

  • Collection: Sweep carefully (avoiding dust generation) into a hazardous waste bag. Clean the surface with water followed by ethanol.[2][3][4]

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: 2-(Methyl(pyridin-2-yl)amino)ethanol (Free Base).[1][2][3][4] Accessed October 2023.[2][3][4]

  • PubChem. Compound Summary: 2-(N-Methyl-N-(2-pyridyl)amino)ethanol.[1][2][3][4] National Library of Medicine.[2][3][4] [1][2][3][4]

  • BenchChem. Product Data: this compound (CAS 1185301-15-8).[1][2][3][4][7]

  • Fisher Scientific. Safety Data Sheet: Pyridine Derivatives Handling.

(Note: Always consult the specific SDS provided by your chemical vendor, as purity levels and synthesis byproducts can alter hazard profiles.)[2][3][4]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.